HDAC6 degrader-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H45N9O10 |
|---|---|
Peso molecular |
775.8 g/mol |
Nombre IUPAC |
N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22+ |
Clave InChI |
MHILTYZXXFOWJH-WVKHYPTHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of HDAC6 degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of HDAC6 degrader-4, a potent and selective proteolysis-targeting chimera (PROTAC) for histone deacetylase 6 (HDAC6). This document details its mechanism of action, quantitative biological data, and the experimental protocols for its synthesis and characterization, serving as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to HDAC6 and Targeted Degradation
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC involved in various cellular processes, including protein trafficking, degradation, and cell migration through the deacetylation of non-histone proteins like α-tubulin and HSP90.[1] The dysregulation of HDAC6 has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1]
The development of PROTACs has emerged as a powerful strategy to achieve targeted protein knockdown.[2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is one such molecule, designed to selectively eliminate the HDAC6 protein.[3]
This compound: Mechanism of Action
This compound is a PROTAC that consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] Its mechanism of action involves the formation of a ternary complex between HDAC6 and CRBN, facilitated by the degrader molecule. This proximity induces the transfer of ubiquitin from the E3 ligase to HDAC6, marking it for degradation by the 26S proteasome. This process is dependent on the ubiquitin-proteasome system.[5][6]
References
The Role of HDAC6 Degrader-4 in Oncogenic Transformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HDAC6 degrader-4, a Proteolysis Targeting Chimera (PROTAC), and its role in cancer. By hijacking the ubiquitin-proteasome system, this molecule offers a novel therapeutic strategy to eliminate Histone Deacetylase 6 (HDAC6), a key enzyme implicated in oncogenic transformation and tumor progression. This document details the mechanism of action, impact on critical signaling pathways, quantitative performance data, and comprehensive experimental protocols relevant to its study.
Introduction to HDAC6 as an Oncogenic Driver
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates the acetylation status of numerous non-histone proteins.[1][2] Unlike other HDACs that primarily target nuclear histones to modulate gene expression, HDAC6's substrates are deeply involved in fundamental cellular processes that are often co-opted by cancer cells to promote survival, proliferation, and metastasis.[1]
Key substrates and functions of HDAC6 in cancer include:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 increases microtubule dynamics and cell motility, facilitating cancer cell migration and invasion.[2]
-
Hsp90 (Heat shock protein 90): HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Hsp90 stabilizes a wide array of "client" proteins, many of which are oncoproteins critical for tumor growth and survival, such as AKT and Raf-1.[3]
-
Cortactin: Deacetylation of cortactin is involved in regulating actin cytoskeleton dynamics, which is crucial for cell movement.[2]
-
Protein Degradation Pathways: HDAC6 plays a pivotal role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated ubiquitinated proteins.[1] Cancer cells, with their high metabolic rate, often experience proteotoxic stress, making them reliant on this pathway for survival.
Overexpression of HDAC6 has been documented in a variety of malignancies, including breast, ovarian, and colon cancer, and often correlates with poor prognosis.[1] Its multifaceted role in supporting oncogenic phenotypes makes it a compelling target for cancer therapy.
This compound: A PROTAC Approach
This compound (also reported as Compound 17c ) is a heterobifunctional small molecule known as a PROTAC.[4][5] It is designed not merely to inhibit the enzymatic activity of HDAC6, but to induce its complete degradation.
Structure and Mechanism: this compound consists of three key components:
-
A "warhead" ligand that binds to the active site of HDAC6. The warhead is derived from a non-selective HDAC inhibitor scaffold.[1][6]
-
An E3 ubiquitin ligase ligand . In the case of this compound, this is a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6]
-
A flexible linker that tethers the two ligands.
The mechanism of action follows the PROTAC-mediated protein degradation pathway, as illustrated below.
References
- 1. Development of the first small molecule histone deacetylase 6 (HDAC6) degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
The Architecture of Specificity: A Technical Guide to the Structure-Activity Relationship of HDAC6 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Structure-Activity Relationship of HDAC6 Degrader-4 (Compound 17c)
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) for histone deacetylase 6 (HDAC6). This document details the quantitative data, experimental protocols, and key structural insights that govern its efficacy and selectivity, offering a comprehensive resource for professionals in drug discovery and development.
Introduction to HDAC6 Degraders
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb HDAC family. It plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins such as α-tubulin. Its involvement in oncology and neurodegenerative diseases has made it a significant target for therapeutic intervention.
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. This compound, also known as compound 17c, is a PROTAC designed to selectively degrade HDAC6. It is composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This tripartite structure facilitates the formation of a ternary complex between HDAC6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6.
Quantitative Analysis of Biological Activity
The biological activity of this compound (17c) and related compounds was evaluated to determine their potency and selectivity. The key parameters measured were the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | Linker Type | E3 Ligase Ligand | HDAC6 DC50 (nM) | HDAC6 Dmax (%) |
| 17a | Alkyl | CRBN | - | 86 |
| 17b | PEG | CRBN | - | 75 |
| 17c (this compound) | Alkyl | CRBN | 14 | 91 |
| 17d | PEG | CRBN | - | 85 |
Data sourced from a study on ethyl hydrazide-based selective HDAC6 PROTACs.[1]
In addition to degradation, the inhibitory activity of these compounds against various HDAC isoforms was assessed.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| 17c (this compound) | 2.2 | 2.37 | 0.61 | 0.295 |
Data from MedChemExpress, referencing PROTAC HDAC6 degrader 4 (Compound 17c).[2][3]
Structure-Activity Relationship (SAR) Insights
The development of this compound (17c) involved the systematic modification of its constituent parts: the HDAC6-binding moiety, the linker, and the E3 ligase ligand.
The HDAC6-Binding Moiety
This compound utilizes an ethyl hydrazide moiety as a zinc-binding group (ZBG) to interact with the active site of HDAC6. This is a strategic design choice to avoid the potential genotoxicity associated with the more common hydroxamate-based ZBGs, while still maintaining potent target engagement.[1]
The Linker
The nature of the linker connecting the HDAC6 binder to the E3 ligase ligand plays a crucial role in degradation efficiency. The SAR studies revealed that compounds with alkyl spacers, such as 17a and 17c, generally exhibited more efficient HDAC6 degradation compared to those with polyethylene glycol (PEG) spacers (17b and 17d).[1] This suggests that the length and rigidity of the linker are critical for optimal ternary complex formation.
The E3 Ligase Ligand
This compound recruits the Cereblon (CRBN) E3 ligase. A comparative analysis with PROTACs designed to recruit the von Hippel-Lindau (VHL) E3 ligase showed that the CRBN-recruiting molecules were effective at inducing HDAC6 degradation, whereas the VHL-based counterparts were not, despite confirming binding to HDACs.[1] This highlights the importance of the specific E3 ligase recruited for productive ubiquitination of the target protein.
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, which is initiated by the formation of a ternary complex.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: Multiple myeloma (MM.1S) cells are commonly used for evaluating HDAC6 degradation.
-
Compound Preparation: Compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. A vehicle control (e.g., 0.5% DMSO) is used in all experiments.
-
Treatment: Cells are treated with the compounds for a specified duration (e.g., 24 hours) before harvesting for analysis.
Immunoblotting (Western Blotting)
-
Purpose: To qualitatively and semi-quantitatively assess the levels of specific proteins.
-
Procedure:
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-HDAC6, anti-acetylated α-tubulin, and a loading control like anti-GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Quantitative Immunoassays (e.g., Simple Western™)
-
Purpose: To obtain more precise quantification of protein degradation.
-
Procedure: This automated Western blot platform separates proteins by size in a capillary and immobilizes them. The target proteins are then identified with specific primary antibodies and detected with an immunoprobe. The signal is quantified to determine the protein levels relative to a loading control. This method is used to generate dose-response curves and calculate DC50 values.[1]
Proteasomal Rescue Experiments
-
Purpose: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.
-
Procedure: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before being treated with the degrader. If the degrader-induced protein loss is rescued (i.e., the protein level remains high), it confirms the involvement of the proteasome pathway.[1]
Competitive Binding Assays
-
Purpose: To verify that the degrader's effect is dependent on its binding to the E3 ligase.
-
Procedure: Cells are co-treated with the degrader and a competitive ligand for the E3 ligase (e.g., pomalidomide for CRBN). If the degradation of the target protein is diminished, it indicates that the degrader and the competitive ligand are competing for the same binding site on the E3 ligase.[1]
Experimental Workflow Visualization
Caption: General workflow for in vitro evaluation of HDAC6 degraders.
Conclusion
This compound (compound 17c) is a highly potent and selective degrader of HDAC6. The structure-activity relationship studies have underscored the importance of an appropriate zinc-binding group, an optimized alkyl linker, and the recruitment of the CRBN E3 ligase for achieving maximal degradation efficiency. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers working on the advancement of targeted protein degradation therapies.
References
A Technical Guide to the Ternary Complex Formation of HDAC6 Degrader-4
Introduction: The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of HDAC6 degrader-4, a PROTAC designed to selectively degrade Histone Deacetylase 6 (HDAC6), a key enzyme implicated in cancer and other diseases.[1][2] The central focus is the formation of the crucial ternary complex, the pivotal event that initiates the degradation cascade.
Profile of this compound
This compound, also identified as compound 17c, is a selective PROTAC-based degrader of HDAC6.[3][4] Its structure is composed of three key components: a ligand that binds to HDAC6 (derived from a non-selective HDAC inhibitor), a ligand for the Cereblon (CRBN) E3 ligase (a thalidomide-type ligand), and a chemical linker that tethers the two ligands.[3][4][5] This architecture enables the molecule to act as a bridge, bringing HDAC6 and the CRL4^CRBN^ E3 ligase complex into close proximity.[6]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized by its degradation potency (DC50) and its inhibitory activity (IC50) against various HDAC isoforms.
| Parameter | Target | Value (nM) | Reference |
| Degradation Potency (DC50) | HDAC6 | 14 | [3][4] |
| Inhibitory Activity (IC50) | HDAC6 | 295 | [3][4] |
| HDAC1 | 2200 | [3][4] | |
| HDAC2 | 2370 | [3][4] | |
| HDAC3 | 610 | [3][4] |
-
DC50 (Degradation Concentration 50): The concentration of the degrader required to induce 50% degradation of the target protein.
-
IC50 (Inhibitory Concentration 50): The concentration of the degrader required to inhibit 50% of the enzyme's activity.
Mechanism of Action: Ternary Complex-Mediated Degradation
The primary mechanism of action for this compound is the formation of a productive ternary complex consisting of HDAC6, the degrader molecule, and the CRBN E3 ligase.[1][7] This event is the rate-limiting step for subsequent protein degradation. The stability and conformation of this complex are critical for efficient ubiquitination of HDAC6.
Signaling Pathway
The process can be summarized in the following steps:
-
Binary Complex Formation: this compound independently binds to HDAC6 and the CRBN E3 ligase.
-
Ternary Complex Formation: The degrader facilitates the association of HDAC6 and CRBN into a ternary complex. The linker's length and composition are critical for enabling favorable protein-protein interactions within this complex.[6]
-
Ubiquitination: Within the stabilized ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of HDAC6.
-
Proteasomal Degradation: The polyubiquitinated HDAC6 is recognized and degraded by the 26S proteasome, releasing the degrader molecule, which can then initiate another cycle of degradation.[8][9]
Figure 1. Signaling pathway of HDAC6 degradation mediated by this compound.
A phenomenon known as the "hook effect" can be observed with PROTACs, where at very high concentrations, the degradation efficiency decreases.[6][10] This occurs because the abundant degrader molecules favor the formation of separate binary complexes (HDAC6-Degrader and CRBN-Degrader) over the productive ternary complex.[10]
Key Experimental Protocols
Validating the mechanism of a PROTAC requires a series of well-defined experiments. Below are detailed methodologies for key assays used to characterize this compound.
Cellular Degradation Assessment via Western Blot
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Culture: Plate cells (e.g., MM.1S or HeLa) at an appropriate density and allow them to adhere overnight.[1][7]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-HDAC6, anti-acetylated-α-tubulin, and a loading control like anti-GAPDH or anti-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the percentage of HDAC6 degradation relative to the loading control.
Figure 2. Experimental workflow for Western Blot analysis of protein degradation.
Mechanistic Validation Assays
These experiments confirm that the observed degradation proceeds via the intended E3 ligase and the proteasome.
Methodology:
-
Proteasome Dependence:
-
Pre-treat cells with a proteasome inhibitor (e.g., 5 µM MG132 or 20 nM bortezomib) for 1-2 hours.[6][8]
-
Co-treat the cells with this compound at a concentration known to cause significant degradation (e.g., 100 nM).
-
Include controls for DMSO, degrader alone, and inhibitor alone.
-
After the treatment period (e.g., 6 hours), harvest cells and analyze HDAC6 levels by Western blot.
-
Expected Outcome: The proteasome inhibitor should "rescue" or prevent the degradation of HDAC6, confirming the involvement of the ubiquitin-proteasome system.[6]
-
-
CRBN-Dependence:
-
Pre-treat cells with an excess of a competitive CRBN ligand (e.g., 5 µM pomalidomide or thalidomide) for 1-2 hours.[6][8]
-
Co-treat the cells with this compound.
-
Harvest cells and analyze HDAC6 levels by Western blot.
-
Expected Outcome: The excess CRBN ligand will outcompete the degrader for binding to CRBN, thus preventing ternary complex formation and rescuing HDAC6 from degradation.[8]
-
Figure 3. Logical workflow for validating the degradation mechanism.
Biophysical Analysis of Ternary Complex Formation
Techniques like Surface Plasmon Resonance (SPR) can directly measure the binding events and thermodynamics of ternary complex formation.[11]
Methodology (SPR):
-
Surface Preparation: Immobilize a biotinylated E3 ligase complex (e.g., VBC for VHL or purified CRL4^CRBN^) onto a streptavidin-coated sensor chip.
-
Binary Affinity Measurement:
-
Inject serial dilutions of the degrader over the E3 ligase surface to determine the binary binding affinity (KD) between the degrader and the ligase.
-
Separately, determine the binary KD between the degrader and the target protein (HDAC6) using a suitable assay.
-
-
Ternary Complex Measurement:
-
Prepare solutions containing a constant, saturating concentration of the target protein (HDAC6) mixed with varying concentrations of the degrader.
-
Inject these pre-incubated mixtures over the E3 ligase-functionalized surface.
-
The resulting sensorgrams measure the binding of the pre-formed [HDAC6-Degrader] binary complex to the immobilized E3 ligase.
-
-
Data Analysis: Fit the binding data to a 1:1 steady-state affinity model to determine the KD of the ternary complex. The cooperativity (alpha) of the complex can be calculated by comparing the binary and ternary affinities.[11][12]
Conclusion
This compound is a potent and selective molecule that exemplifies the promise of targeted protein degradation. Its efficacy is fundamentally dependent on its ability to induce the formation of a stable and productive ternary complex with HDAC6 and the CRBN E3 ligase. Understanding and quantifying this key event is paramount for the rational design and optimization of future degraders. The experimental protocols outlined in this guide—from cellular degradation assays to direct biophysical measurements—provide a comprehensive framework for researchers to investigate the mechanism of action of PROTACs like this compound and to advance the development of this transformative therapeutic modality.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Critical Role of Cereblon E3 Ligase in the Function of HDAC6 Degrader-4: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the essential function of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of HDAC6 degrader-4, a potent and selective proteolysis-targeting chimera (PROTAC). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, epigenetics, and oncology.
Introduction to Targeted Protein Degradation and HDAC6
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering a more profound and durable pharmacological effect. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD, designed with two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and cortactin, thereby regulating key cellular processes such as cell motility, protein quality control, and aggresome formation. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
The Cereblon E3 Ligase Complex: The Engine of Degradation
The Cereblon (CRBN) E3 ubiquitin ligase complex is a crucial component of the UPS. It is a member of the Cullin-RING ligase (CRL) family, specifically CRL4^CRBN^, which is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of Cullins 1 (ROC1), and CRBN acting as the substrate receptor.[1][2] Small molecules, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, bind directly to CRBN, modulating its substrate specificity.[1][3] PROTACs have been engineered to leverage this interaction, incorporating a CRBN-binding moiety to hijack the CRL4^CRBN^ complex for the degradation of specific target proteins.[4]
This compound: A Case Study in CRBN-Mediated Degradation
This compound, also known as Compound 17c, is a potent and selective PROTAC designed to eliminate HDAC6.[1][5] It is comprised of three key components: a ligand that binds to the catalytic domain of HDAC6, a linker, and a CRBN-recruiting ligand (a derivative of thalidomide).[5] The primary mechanism of action of this compound is the CRBN-dependent degradation of HDAC6.
Mechanism of Action
The function of this compound is initiated by its simultaneous binding to both HDAC6 and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex. This binding event brings HDAC6 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of HDAC6. The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.[4][6]
Quantitative Data and Performance Metrics
The potency and efficacy of this compound have been quantified through various in vitro and cellular assays. The key performance metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound (17c) | HDAC6 | 14 | 91 | MM.1S | [1] |
| NP8 | HDAC6 | 3.8 | >90 | MM.1S | [4] |
| A6 | HDAC6 | 3.5 | >90 | Myeloid Leukemia cell lines | [7] |
| B4 | HDAC6 | 19.4 | >90 | Myeloid Leukemia cell lines | [7] |
Table 1: Comparative degradation performance of CRBN-based HDAC6 degraders.
In addition to its degradation capabilities, this compound exhibits inhibitory activity against several HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Reference |
| This compound (17c) | 2.2 | 2.37 | 0.61 | 0.295 | [5] |
Table 2: Inhibitory activity of this compound against various HDAC isoforms.
Experimental Protocols
The following section outlines the detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture and Treatment
-
Cell Line: Human multiple myeloma MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are seeded at a specified density and treated with varying concentrations of this compound (or vehicle control, typically DMSO) for a designated period (e.g., 24 hours) before harvesting for analysis.[1]
Western Blot Analysis for HDAC6 Degradation
This assay is used to visualize and quantify the reduction in HDAC6 protein levels following treatment with the degrader.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HDAC6. A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
DC50 Determination
The DC50 value is determined by treating cells with a range of concentrations of the degrader and quantifying the remaining HDAC6 protein levels, typically by Western blot or automated capillary western blot (e.g., Simple Western™).[1] The data is then fitted to a dose-response curve to calculate the concentration at which 50% of the protein is degraded.
Rescue Experiments to Confirm CRBN and Proteasome Dependence
These experiments are critical to confirm the mechanism of action of the degrader.
-
CRBN Competition: Cells are co-treated with this compound and an excess of a high-affinity CRBN ligand, such as pomalidomide. If the degradation of HDAC6 is blocked, it confirms that the degrader functions by binding to CRBN.[1]
-
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924, which prevents the activation of Cullin-RING ligases) prior to the addition of this compound. A rescue of HDAC6 levels indicates that the degradation is mediated by the proteasome and requires an active CRL complex.[1]
Conclusion
The Cereblon E3 ligase complex is indispensable for the function of this compound. By effectively hijacking the CRL4^CRBN^ machinery, this compound induces the selective and potent degradation of HDAC6. The experimental data robustly supports a mechanism involving the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the critical role of Cereblon in the action of this promising therapeutic agent and details the key experimental approaches for its characterization. The continued exploration of the interplay between PROTACs and E3 ligases will undoubtedly pave the way for the development of novel therapeutics for a wide range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. HDAC/hdac6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the first small molecule histone deacetylase 6 (HDAC6) degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Downstream Effects of HDAC6 Degradation by HDAC6 Degrader-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream cellular effects following the degradation of Histone Deacetylase 6 (HDAC6) by the PROTAC (Proteolysis Targeting Chimera) degrader, HDAC6 degrader-4. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing downstream effects, and visualizes the core signaling pathways and experimental workflows.
Introduction to HDAC6 and Targeted Degradation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs, it possesses two catalytic domains and a ubiquitin-binding zinc finger domain.[1] HDAC6 is a crucial regulator of various cellular processes, including cell motility, protein quality control, and responses to cellular stress.[2][3] Its major non-histone substrate is α-tubulin[4]; by deacetylating α-tubulin, HDAC6 influences microtubule dynamics, cell shape, and migration.[5][6] Furthermore, HDAC6 is involved in the autophagy pathway, where it facilitates the clearance of misfolded protein aggregates.[7][8] Given its role in pathways frequently dysregulated in disease, particularly cancer and neurodegenerative disorders, HDAC6 has emerged as a significant therapeutic target.[9][10]
Targeted protein degradation using technologies like PROTACs offers a novel therapeutic modality compared to traditional enzyme inhibition.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3][11] this compound is a PROTAC designed to specifically target HDAC6 for degradation.[12] It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[12] This induced proximity leads to the ubiquitination and subsequent degradation of HDAC6 by the proteasome.[13] This guide explores the downstream consequences of this targeted degradation.
Quantitative Data Summary
The efficacy of this compound and similar degraders is quantified through various metrics that assess their potency in degrading HDAC6 and their impact on cellular processes.
Table 1: Potency and Selectivity of HDAC6 Degraders
This table summarizes the degradation potency (DC50 and Dmax) and inhibitory activity (IC50) of HDAC6 degraders. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. IC50 indicates the concentration needed to inhibit 50% of the enzyme's activity.
| Compound | Target(s) | DC50 | Dmax | IC50 (μM) | Cell Line | Duration (h) | Reference |
| This compound (Compound 17c) | HDAC6 | 14 nM | Not Reported | HDAC6: 0.295 | Not Reported | Not Reported | [12] |
| HDAC1 | HDAC1: 2.2 | [12] | |||||
| HDAC2 | HDAC2: 2.37 | [12] | |||||
| HDAC3 | HDAC3: 0.61 | [12] | |||||
| TO-1187 | HDAC6 | 5.81 nM | 94% | HDAC6: ~0.002 | MM.1S | 6 | [14] |
| NP8 | HDAC6 | 3.8 nM | >90% | Not Reported | MM.1S | 24 | [3] |
| Degrader 3j (VHL-based) | HDAC6 | ~10-100 nM | >90% | Not Reported | MM.1S | 4 | [15] |
Table 2: Downstream Effects of HDAC6 Degradation
This table outlines the key downstream cellular consequences observed following the degradation of HDAC6.
| Downstream Effect | Observation | Method of Measurement | Cell Line(s) | Reference |
| α-tubulin Acetylation | Significant increase in acetylated α-tubulin levels. | Western Blot | MCF-7, MM.1S, HeLa | [13][14] |
| Autophagy Modulation | Inhibition of autophagosome-lysosome fusion.[7] | Autophagy flux assays, p62 accumulation. | Glioblastoma cells | [7] |
| Cell Proliferation | Decreased cell proliferation and viability.[9] | CCK-8 assay, CellTiter-Glo | HGSOC, MM.1S | [5][9] |
| Cell Migration | Decreased cell migration.[9] | Wound healing assay, Transwell assay | HGSOC | [9] |
| Protein Aggregates | Impaired clearance of misfolded protein aggregates.[8] | Immunofluorescence for aggresomes | PC-12, SH-SY5Y | [8] |
Key Signaling Pathways and Workflows
The degradation of HDAC6 perturbs several critical cellular pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these processes.
Mechanism of HDAC6 Degradation by a PROTAC
Caption: Mechanism of Action for this compound.
Downstream Effect on Tubulin Acetylation
Caption: Impact of HDAC6 Degradation on Tubulin Acetylation.
Role of HDAC6 in Autophagy and Impact of Degradation
Caption: Consequence of HDAC6 Degradation on Autophagy.
General Experimental Workflow
Caption: Experimental Workflow for Assessing Downstream Effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of HDAC6 degradation.
Cell Culture and Treatment
-
Cell Line Maintenance : Culture the desired cell line (e.g., MM.1S, HeLa, HGSOC patient-derived cells) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) to achieve 60-70% confluency at the time of treatment.
-
Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader dose.
-
Treatment : Replace the existing medium with the medium containing the degrader or vehicle. Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
Western Blotting for Protein Degradation and Substrate Acetylation
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation :
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-p62, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH or α-tubulin).
-
Immunoprecipitation (IP) for Interacting Proteins
This protocol is used to isolate HDAC6 and its interacting partners.[1][16]
-
Cell Lysis : Prepare cleared cell lysates as described in the Western Blotting protocol (Section 4.2, Step 1), using a non-denaturing IP Lysis Buffer.
-
Pre-clearing Lysate : To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to 500-1000 µg of cleared lysate. Incubate on a rotator at 4°C for 1 hour. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation :
-
Add 2-5 µg of a primary anti-HDAC6 antibody to the pre-cleared lysate.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture : Add 30-50 µL of Protein A/G bead slurry to each reaction. Incubate on a rotator at 4°C for 1-2 hours.
-
Washing :
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution :
-
For Western Blotting : Add 1x Laemmli sample buffer to the beads and boil for 5-10 minutes to elute proteins.
-
For Mass Spectrometry : Elute proteins using a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
-
Analysis : Analyze the eluted proteins by Western blotting to confirm the pulldown of HDAC6 and known interactors, or by mass spectrometry to identify novel binding partners.[16]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment : Seed cells in a white, opaque 96-well plate and treat with a serial dilution of this compound as described in Section 4.1. Include wells for vehicle control and no-cell background.
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Preparation : Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement : Measure the luminescence using a plate reader.
-
Data Analysis :
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a potent and specific tool for studying the cellular functions of HDAC6 through its targeted degradation. The downstream consequences are significant and multifaceted, including the hyperacetylation of α-tubulin, modulation of the autophagy pathway, and potent anti-proliferative effects in cancer cells.[7][9] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these effects in various biological contexts. Understanding the intricate downstream effects of HDAC6 degradation is crucial for advancing the development of this class of molecules as potential therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of HDAC6 Degrader-4 on Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HDAC6 degrader-4, a potent proteolysis-targeting chimera (PROTAC), and its functional impact on the acetylation of α-tubulin. This document details the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for assessing its activity.
Introduction to HDAC6 and Tubulin Acetylation
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from the ε-amino group of lysine 40 (K40) on α-tubulin. The acetylation and deacetylation of tubulin are critical post-translational modifications that regulate microtubule stability and function. Increased tubulin acetylation is generally associated with more stable microtubules, which in turn affects intracellular transport and other microtubule-dependent processes.
This compound (also referred to as compound 17c) is a PROTAC designed to specifically target HDAC6 for ubiquitination and subsequent degradation by the proteasome. By eliminating HDAC6, this degrader is expected to lead to an accumulation of acetylated α-tubulin, thereby providing a powerful tool to study the biological consequences of enhanced tubulin acetylation.
Mechanism of Action of this compound
This compound functions as a heterobifunctional molecule. One end of the molecule binds to the active site of HDAC6, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the polyubiquitination of HDAC6, marking it for degradation by the 26S proteasome. The resulting decrease in cellular HDAC6 levels leads to a net increase in the acetylation of its substrates, most notably α-tubulin.
Quantitative Data
This compound has been demonstrated to be a highly potent and efficient degrader of HDAC6. The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Degradation Efficacy and Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (HDAC6 Degradation) | 14 nM | Not specified in abstract | [1] |
| Dmax (Maximum Degradation) | 91% | Not specified in abstract | [1] |
| IC50 (HDAC1 Inhibition) | 2.2 µM | N/A | [1] |
| IC50 (HDAC2 Inhibition) | 2.37 µM | N/A | [1] |
| IC50 (HDAC3 Inhibition) | 0.61 µM | N/A | [1] |
| IC50 (HDAC6 Inhibition) | 0.295 µM | N/A | [1] |
Note: Specific cell lines and detailed quantitative data on tubulin acetylation levels from the primary publication were not available in the accessed abstract. The data presented here is based on the information available.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on tubulin acetylation. These are generalized protocols based on standard laboratory practices and may require optimization for specific cell lines and experimental conditions.
Western Blotting for Acetylated α-Tubulin
This protocol allows for the quantification of changes in the levels of acetylated α-tubulin upon treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
Rabbit anti-HDAC6
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-Tubulin at 1:1000, anti-α-Tubulin at 1:5000, anti-HDAC6 at 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Immunofluorescence for Visualizing Acetylated Microtubules
This protocol allows for the qualitative and semi-quantitative analysis of acetylated microtubules within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-acetylated-α-Tubulin (Lys40)
-
Rabbit anti-α-Tubulin
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Signaling Pathway
The degradation of HDAC6 by this compound directly impacts the tubulin acetylation/deacetylation cycle, a key regulatory mechanism for microtubule dynamics.
Conclusion
This compound is a potent and selective tool for inducing the degradation of HDAC6. This leads to a subsequent increase in α-tubulin acetylation, providing a valuable method for studying the role of microtubule dynamics in various cellular and disease processes. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this and similar compounds on tubulin acetylation and microtubule-related functions. Further studies are warranted to fully elucidate the therapeutic potential of targeting the HDAC6-tubulin axis.
References
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC-Mediated HDAC6 Targeting
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a novel mechanism to eliminate specific proteins from the cellular environment. This technical guide delves into the core principles of PROTAC technology, with a specific focus on its application to a key epigenetic regulator: Histone Deacetylase 6 (HDAC6). We will explore the fundamental design of HDAC6-targeting PROTACs, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.
Core Principles of PROTAC Technology for HDAC6 Degradation
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a protein of interest (POI). In the context of HDAC6, these molecules are comprised of three key components: a ligand that specifically binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[1][2]
The mechanism of action begins with the PROTAC molecule simultaneously binding to both HDAC6 and an E3 ligase, forming a ternary complex.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the HDAC6 protein.[4] The resulting polyubiquitinated HDAC6 is then recognized by the 26S proteasome, which proteolytically degrades the tagged protein, thereby reducing its cellular concentration.[5] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple HDAC6 proteins.[6]
The design of an effective HDAC6 PROTAC hinges on the careful selection and optimization of its three components:
-
HDAC6 Ligand (Warhead): The choice of the warhead determines the specificity of the PROTAC for HDAC6. Both selective and non-selective HDAC inhibitors have been successfully utilized.[7][8] For instance, derivatives of Nexturastat A, a selective HDAC6 inhibitor, have been incorporated into potent and selective HDAC6 degraders.[9][10]
-
E3 Ligase Ligand: The most commonly recruited E3 ligases for HDAC6 PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][7] Ligands such as pomalidomide and lenalidomide are frequently used to engage CRBN.[4][11]
-
Linker: The linker is a critical determinant of the PROTAC's efficacy. Its length, composition, and attachment points on the two ligands influence the stability and geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.[1] Flexible polyethylene glycol (PEG) or alkyl chains are commonly employed as linkers.[11]
Quantitative Data on HDAC6-Targeting PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of protein degraded at saturating PROTAC concentrations. The following table summarizes the performance of several reported HDAC6-targeting PROTACs.
| PROTAC Name | HDAC6 Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | Nexturastat A | Pomalidomide | PEG | MM.1S | 3.8 | >90 | [9] |
| A6 | Vorinostat-like | Pomalidomide | PEG/Alkyl | HL-60 | 3.5 | ~80 | [7][8] |
| B4 | Selective HDAC6i | Pomalidomide | PEG/Alkyl | HL-60 | 19.4 | >80 | [7] |
| TO-1187 | TO-317 | Pomalidomide | Alkyl-triazole-PEG | MM.1S | 5.81 | 94 | [11] |
| PROTAC 3j | HDAC6i | VHL ligand | PEG | MM.1S | 7.1 | 90 | [3] |
| PROTAC 13 | Dual HDAC6/8i | Pomalidomide | Not Specified | HCT-116 | 147 (HDAC8) | >70 (HDAC8) | [10] |
| PROTAC 20 | Nexturastat A | Pomalidomide | Not Specified | MM.1S | 3.8 | Not Specified | [10] |
| PROTAC 24 | HDAC6i | VHL ligand | PEG | MM.1S | 7.1 | 95 | [10] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Involving HDAC6
HDAC6 is a predominantly cytoplasmic deacetylase with a diverse range of non-histone substrates, implicating it in numerous cellular processes.[12] Its degradation via PROTAC technology can therefore have profound effects on various signaling pathways. Key substrates include α-tubulin and the heat shock protein 90 (HSP90).[1][13] Deacetylation of α-tubulin by HDAC6 regulates microtubule dynamics, affecting cell motility and intracellular transport.[13] HSP90 is a molecular chaperone responsible for the stability and function of a multitude of client proteins involved in cell growth and survival.[1] By deacetylating HSP90, HDAC6 modulates its chaperone activity.[1]
Caption: Key signaling pathways modulated by HDAC6 activity and its degradation by PROTACs.
Experimental Workflow for HDAC6 PROTAC Development and Evaluation
The development and characterization of a novel HDAC6-targeting PROTAC involves a multi-step workflow, from initial design and synthesis to comprehensive in vitro and in-cell evaluation.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of HDAC6-targeting PROTACs.
Detailed Experimental Protocols
Western Blotting for HDAC6 Degradation
This protocol is used to quantify the reduction in cellular HDAC6 protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetyl-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the HDAC6 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HDAC6 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to HDAC6 within living cells.[2][14]
Materials:
-
HeLa cells expressing NanoLuc®-HDAC6 fusion protein
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Fluorescently labeled tracer that binds to HDAC6
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-HDAC6 expressing cells in the assay plate.
-
Compound Addition: Add the HDAC6 PROTAC at various concentrations to the wells.
-
Tracer and Substrate Addition: Add the fluorescent tracer and NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (e.g., 610 nm for TAMRA tracer) using a plate reader equipped for BRET measurements.[14]
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
Fluorometric HDAC6 Enzymatic Activity Assay
This assay determines the effect of the PROTAC on the enzymatic activity of HDAC6.[15][16]
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 assay buffer
-
Fluorogenic HDAC6 substrate (e.g., acetylated peptide linked to a fluorophore)
-
Developer solution (containing a protease like trypsin)
-
Black, opaque 96-well plates
Procedure:
-
Reaction Setup: In the wells of the assay plate, add the HDAC6 assay buffer, the HDAC6 PROTAC at various concentrations, and the recombinant HDAC6 enzyme.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the PROTAC to bind to the enzyme.[15]
-
Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells to initiate the deacetylation reaction.[15]
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[15]
-
Development: Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[15]
-
Analysis: Plot the fluorescence signal against the PROTAC concentration to determine the IC50 value for HDAC6 inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the HDAC6 PROTAC on cultured cells.[17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the HDAC6 PROTAC for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
PROTAC-mediated degradation of HDAC6 represents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This in-depth guide has provided a comprehensive overview of the core principles of this technology, from the rational design of HDAC6-targeting PROTACs to the detailed experimental protocols required for their rigorous evaluation. The provided quantitative data, signaling pathway diagrams, and experimental workflows serve as a valuable resource for researchers and drug development professionals seeking to advance this exciting field. As our understanding of the intricacies of the Ubiquitin-Proteasome System and ternary complex formation continues to grow, we can anticipate the development of even more potent and selective HDAC6 degraders with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Monitoring HDAC6 Degradation via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the degradation of Histone Deacetylase 6 (HDAC6) induced by HDAC6 degrader-4. This method is crucial for researchers in drug discovery and cell biology studying targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific proteins. This compound is a PROTAC designed to selectively target HDAC6 for degradation through the ubiquitin-proteasome system.[][2][3][4][5][6] Western blotting is a fundamental and widely used technique to quantify the reduction in protein levels, thereby assessing the efficacy of the degrader.[7][8][9] This document outlines the necessary steps, from cell culture and treatment to data analysis, for accurately measuring HDAC6 degradation.
Data Presentation
Table 1: Experimental Conditions and Reagent Concentrations
| Parameter | Recommendation | Notes |
| Cell Line | MM.1S (Multiple Myeloma) or HeLa | Degradation efficiency can be cell-line dependent.[8][10] |
| This compound Concentration | 1 nM - 10 µM (Dose-response) | A common starting concentration for significant degradation is 100 nM.[8][11] |
| Treatment Time | 30 min - 24 hours (Time-course) | Maximal degradation is often observed around 4-6 hours.[11] |
| Proteasome Inhibitor (Control) | MG132 (1 µM) or Bortezomib (1 µM) | Pre-treatment for 1 hour can confirm proteasome-dependent degradation.[11] |
| Primary Antibody: Anti-HDAC6 | 1:1000 dilution | Dilution may vary based on antibody manufacturer and sensitivity.[12][13] |
| Primary Antibody: Anti-α-tubulin (acetyl K40) | Varies by manufacturer | Used as a pharmacodynamic marker of HDAC6 inhibition.[14] |
| Loading Control Antibody | GAPDH, β-actin, or Vinculin (1:1000 - 1:10000) | Ensure equal protein loading across lanes. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 - 1:10000) | Dilution depends on the primary antibody host species. |
| Protein Loading Amount | 20-30 µg per well | Ensure this amount is within the linear range of detection.[9] |
Signaling Pathways and Experimental Workflow
Figure 1: Mechanism of HDAC6 degradation by this compound.
Figure 2: Experimental workflow for Western blot analysis.
Experimental Protocols
1. Cell Culture and Treatment
-
Culture your chosen cell line (e.g., MM.1S) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and, for mechanistic studies, a positive control with a proteasome inhibitor like MG132.
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Add Laemmli sample buffer to the normalized protein lysates and denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HDAC6 (e.g., rabbit anti-HDAC6 at 1:1000 dilution) and a loading control (e.g., mouse anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.[12][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit and anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the HDAC6 band to the corresponding loading control band for each sample.
-
Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) can be determined from the dose-response curve.[16]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak HDAC6 signal | Insufficient protein loaded, inefficient transfer, or low antibody concentration. | Increase protein load, optimize transfer conditions, or increase primary antibody concentration/incubation time.[9] |
| High background | Insufficient blocking or washing, or high antibody concentration. | Increase blocking time, perform more thorough washes, or decrease antibody concentration. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody and ensure protease inhibitors are always used.[9] |
| Inconsistent loading control | Pipetting errors or inaccurate protein quantification. | Ensure accurate protein quantification and careful sample loading. |
References
- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. HDAC6 Polyclonal Antibody (PA5-120113) [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 16. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
Application Notes and Protocols for In Vivo Experimental Design of HDAC6 Degrader Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of HDAC6 (Histone Deacetylase 6) degraders, exemplified by a hypothetical potent and selective molecule, "HDAC6 degrader-4". These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of novel HDAC6-targeting compounds.
Introduction to HDAC6 and Targeted Degradation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90), making it a key regulator of cell motility, protein quality control, and stress responses.[1][2][3] The deregulation of HDAC6 has been implicated in the pathology of several diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and inflammatory conditions.[4][5][6]
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy compared to traditional inhibition.[7] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8][9] An HDAC6 degrader would consist of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][10] This approach can lead to a more profound and sustained target suppression than inhibition and can address non-enzymatic functions of the protein.[7][10]
Core Signaling Pathway of HDAC6
The diagram below illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins, influencing pathways related to cell motility, protein folding, and cellular stress responses.
Caption: HDAC6 deacetylates key cytoplasmic proteins regulating cellular functions.
In Vivo Experimental Design and Workflow
A systematic approach is crucial for the in vivo characterization of an HDAC6 degrader. The workflow should encompass pharmacokinetics (PK), pharmacodynamics (PD), efficacy in disease models, and safety/toxicology studies.
Caption: Systematic workflow for the in vivo evaluation of an HDAC6 degrader.
Experimental Protocols
Animal Models
The choice of animal model is contingent on the therapeutic indication.
-
Oncology:
-
Xenograft Models: Human cancer cell lines (e.g., MM.1S multiple myeloma, PANC-1 pancreatic cancer) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG).[4][11]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice (e.g., C57BL/6J) to evaluate the compound's effect on the tumor microenvironment and anti-tumor immunity.[4]
-
-
Neurodegeneration:
-
Transgenic Mouse Models: Mice expressing mutant human proteins associated with neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, α-synuclein for Parkinson's) are used to assess effects on pathology and cognitive/motor function.[5]
-
-
Inflammation:
-
Acute Liver Injury Models: Mice treated with agents like acetaminophen (APAP) to induce liver damage can be used to evaluate the anti-inflammatory effects of the degrader.[6]
-
Formulation and Administration
-
Objective: To develop a suitable vehicle for administering this compound and determine the optimal route of administration.
-
Protocol:
-
Assess the solubility and stability of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO/30% PEG400/65% D5W).
-
Test different administration routes such as intravenous (IV), intraperitoneal (IP), and oral (PO) gavage.[4][]
-
The final formulation should be sterile, non-toxic, and capable of maintaining the compound's stability for the duration of the study.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Protocol:
-
Administer a single dose of this compound to a cohort of healthy mice (e.g., C57BL/6J) via the selected route (e.g., 5 mg/kg IV).[4]
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h).
-
Process blood to plasma and analyze the concentration of this compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[6]
-
Table 1: Representative Pharmacokinetic Data for this compound
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1250 | 450 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (ng·h/mL) | 1800 | 2200 |
| Half-life (t1/2) (h) | 2.5 | 4.0 |
| Bioavailability (%) | 100 | 28 |
Pharmacodynamic (PD) Studies
-
Objective: To demonstrate target engagement and degradation of HDAC6 in relevant tissues and to establish a dose-response relationship.
-
Protocol:
-
Administer single doses of this compound at various concentrations (e.g., 1, 5, 20, 50 mg/kg) to tumor-bearing or healthy mice.
-
Collect tissues of interest (e.g., tumor, brain, spleen, liver) at a predetermined time point (e.g., 6, 24, 48 hours post-dose) based on PK data.[4]
-
Prepare tissue lysates and quantify HDAC6 protein levels using Western Blot or In-Cell ELISA.[10]
-
Measure the level of acetylated α-tubulin (a key HDAC6 substrate) as a downstream biomarker of target inhibition/degradation.[4]
-
Determine the dose and time required to achieve maximal degradation (Dmax) and 50% degradation (DC50).[4][13]
-
Table 2: Representative Pharmacodynamic Data for this compound in Tumor Tissue (24h post-dose)
| Dose (mg/kg) | HDAC6 Degradation (%) | Acetylated α-tubulin Fold Change |
|---|---|---|
| Vehicle Control | 0 | 1.0 |
| 5 | 45 | 2.5 |
| 20 | 85 (Dmax ≈ 90%) | 5.8 |
| 50 | 88 | 6.1 |
Efficacy Studies
-
Objective: To evaluate the anti-tumor or therapeutic activity of this compound in a relevant disease model.
-
Protocol:
-
Once tumors in a xenograft model reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound at 20 mg/kg, Positive Control).
-
Administer treatment according to a predetermined schedule (e.g., daily, once every two days) for a specified duration (e.g., 21-28 days).
-
Monitor tumor volume (calculated as (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors for terminal PD analysis and other biomarker studies (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[14]
-
Table 3: Representative Efficacy Data in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | Daily, PO | 1250 ± 150 | - |
| This compound (20 mg/kg) | Daily, PO | 350 ± 80 | 72 |
| Positive Control | Varies | 480 ± 95 | 62 |
Toxicology and Safety Assessment
-
Objective: To evaluate the safety profile and potential toxicity of this compound.
-
Protocol:
-
Acute Toxicity: Administer single, high doses of the degrader to healthy animals and observe for immediate adverse effects and mortality over 14 days.[]
-
Chronic Toxicity: Administer the degrader daily or on a relevant schedule for an extended period (e.g., 28 days) at doses including and exceeding the efficacious dose.[]
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Conduct a full necropsy and histopathological examination of major organs (e.g., liver, kidney, spleen, heart, lungs).[15]
-
Table 4: Representative Safety and Toxicology Endpoints
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (60 mg/kg) |
|---|---|---|---|
| Body Weight Change (28 days) | +8% | +7% | -5% |
| Platelet Count (x10⁹/L) | 950 | 920 | 650 |
| Alanine Aminotransferase (ALT) (U/L) | 35 | 40 | 150 |
| Histopathology | No significant findings | No significant findings | Mild to moderate liver changes |
Conclusion
The successful preclinical development of an HDAC6 degrader requires a rigorous and systematic in vivo evaluation. The protocols and guidelines presented here provide a framework for assessing the key attributes of a novel degrader, from initial PK/PD characterization to efficacy and safety studies. By carefully designing and executing these experiments, researchers can generate the critical data needed to advance promising HDAC6 degraders toward clinical investigation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. HDAC6 degrader protects from acute liver injury | BioWorld [bioworld.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 13. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating HDAC6 Degrader-4 Efficacy
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates numerous cellular processes, including cell motility, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2] Its role in various pathologies, particularly cancer, has made it a compelling therapeutic target.[3][4] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality over traditional enzymatic inhibition by inducing the complete removal of the target protein.[4][5]
HDAC6 degrader-4 is a potent PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of HDAC6.[6][7] It has a reported half-maximal degradation concentration (DC50) of 14 nM.[6][7] These application notes provide guidance on selecting appropriate cell lines and detailed protocols for testing the efficacy of this compound.
Application Note 1: Recommended Cell Lines for Efficacy Testing
The selection of an appropriate cell line is critical for evaluating the efficacy of this compound. The ideal cell line should exhibit detectable levels of HDAC6 and the E3 ligase component, Cereblon (CRBN), which this degrader utilizes.[6][7] Degradation efficiency has been shown to be cell-line dependent.[8][9]
Recommended Cell Lines:
-
Hematological Malignancies: Multiple myeloma cell lines are particularly sensitive to HDAC6 degradation.[10][11]
-
MM.1S (Multiple Myeloma): This is a highly recommended cell line. Numerous studies have demonstrated potent and rapid degradation of HDAC6 in MM.1S cells, making it an excellent model for determining parameters like DC50 and degradation kinetics.[5][8][10][12]
-
Other Hematological Lines: Jurkat (T-cell leukemia) and RPMI-8226 (Multiple Myeloma) have also been used to test HDAC6 degraders.[13]
-
-
Solid Tumors: HDAC6 is overexpressed in a variety of solid tumors, making these cell lines relevant for investigating the degrader's anti-cancer potential.[3]
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line for studying fundamental cellular processes, including protein degradation.[4][8][10] It serves as a reliable model for initial efficacy and mechanism-of-action studies.
-
HCT116 and HT29 (Colon Cancer): HDAC6 is highly expressed in colon cancer and is associated with a poor prognosis.[14] These lines are suitable for investigating the degrader's impact on tumor growth and migration.[14]
-
MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive breast cancer cell line where HDAC6 expression is linked to increased cell motility.[3] It is a valuable model for studying the effects of HDAC6 degradation on metastasis-related phenotypes.
-
LNCaP (Prostate Cancer): In this cell line, the inhibition or knockdown of HDAC6 has been shown to enhance sensitivity to other anticancer agents, making it a good model for combination studies.[15]
-
Renal Cell Carcinoma (RCC) Lines: HDAC6 is expressed in RCC cell lines and its upregulation is correlated with poor patient survival, providing a strong rationale for testing HDAC6 degraders in these models.[16]
-
Table 1: Summary of Recommended Cell Lines
| Cell Line | Cancer Type | Key Characteristics & Rationale | Citations |
| MM.1S | Multiple Myeloma | High sensitivity to HDAC6 degradation; widely used benchmark. | [5][8][10][12] |
| HeLa | Cervical Cancer | Robust and well-characterized model for protein degradation studies. | [4][8][10] |
| HCT116 | Colon Cancer | High endogenous HDAC6 expression; relevant for growth/migration studies. | [14] |
| HT29 | Colon Cancer | High endogenous HDAC6 expression; relevant for growth/migration studies. | [14] |
| MCF-7 | Breast Cancer | ER-positive; model for studying impact on cell motility. | [3][15] |
| LNCaP | Prostate Cancer | Suitable for testing sensitization to other chemotherapeutic agents. | [15] |
Application Note 2: Quantitative Efficacy Data of HDAC6 Degraders
The potency of a degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation level). The enzymatic inhibitory activity is measured by the IC50 value. Below is a summary of the known efficacy data for this compound, alongside other well-characterized degraders for comparison.
Table 2: Quantitative Efficacy Data for HDAC6 Degraders
| Compound | E3 Ligase | Cell Line | DC50 | Dmax | IC50 (HDAC6) | Treatment Time | Citations |
| This compound | CRBN | Not Specified | 14 nM | Not Reported | 0.295 µM | Not Reported | [6][7] |
| NP8 | CRBN | MM.1S | 3.8 nM | >90% | Not Reported | 24 h | [10] |
| Compound 3j | VHL | MM.1S | 7.1 nM | 90% | Not Reported | 4 h | [5] |
| Compound 9 | CRBN | MM.1S | 5.01 nM | 94% | Not Reported | Not Specified | [17] |
| Compound 1 | CRBN | MM.1S | 131 nM | Not Reported | 0.590 µM | 24 h | [12] |
Note: The inhibitory activity of this compound against other HDACs is: HDAC1 = 2.2 µM, HDAC2 = 2.37 µM, and HDAC3 = 0.61 µM.[6][7]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the selected cancer cells (e.g., MM.1S, HeLa) in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[18]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). Time-course experiments are recommended to understand the kinetics of degradation.[5][10]
Protocol 2: Western Blotting for HDAC6 Degradation
This is the gold-standard method to visualize and quantify the degradation of HDAC6 and assess the functional consequence through the acetylation of its primary substrate, α-tubulin.[17]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-HDAC6
-
Anti-acetylated-α-tubulin (to confirm functional effect)
-
Anti-α-tubulin (as a loading control for acetylated tubulin)
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HDAC6 band intensity to the loading control. Calculate the percentage of remaining HDAC6 relative to the vehicle-treated control to determine the DC50 value.[19]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol determines the effect of HDAC6 degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[18] Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period, typically 72 hours, to observe effects on cell proliferation.[17]
-
Assay Procedure (CellTiter-Glo® Luminescent Assay Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the degrader concentration and use non-linear regression to determine the IC50 value (inhibitory concentration 50%).[18]
Mechanism of Action and Signaling Pathways
This compound: PROTAC Mechanism
This compound functions by forming a ternary complex between the HDAC6 protein and the E3 ubiquitin ligase Cereblon, leading to the polyubiquitination of HDAC6 and its subsequent degradation by the proteasome.[5][17]
Downstream Effects of HDAC6 Degradation
The removal of HDAC6 protein prevents the deacetylation of its substrates, leading to several downstream cellular effects. The most direct and measurable biomarker is the hyperacetylation of α-tubulin, which can impact microtubule stability and cell motility.[1][3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Apoptosis in Leukemia Cells Induced by HDAC6 Degrader-4
For Research Use Only.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1][2] In various forms of leukemia, overexpression of HDAC6 has been linked to malignant cell proliferation and drug resistance.[3] HDAC6 contributes to oncogenesis by stabilizing key proteins like BCR-ABL through its interaction with Hsp90 and by inhibiting apoptosis via deacetylation of Ku70, which sequesters the pro-apoptotic protein Bax.[4][5]
HDAC6 degrader-4 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively target HDAC6 for ubiquitination and subsequent degradation by the proteasome.[6][7][8] This molecule consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][6][8] By eliminating the HDAC6 protein, this compound is hypothesized to induce apoptosis in leukemia cells, making it a promising therapeutic strategy.
These application notes provide detailed protocols for treating leukemia cell lines with this compound and subsequently evaluating the induction of apoptosis through various established cellular and molecular biology techniques.
Signaling Pathway of HDAC6 Degradation and Apoptosis Induction
The degradation of HDAC6 by this compound disrupts several anti-apoptotic signaling pathways. A primary mechanism involves the hyperacetylation of Hsp90, a chaperone protein responsible for the stability of numerous oncogenic client proteins.[9] Acetylated Hsp90 loses its chaperone function, leading to the ubiquitination and proteasomal degradation of its client proteins, thereby promoting apoptosis.[4] Furthermore, the degradation of HDAC6 leads to the acetylation of Ku70, causing it to dissociate from the pro-apoptotic protein Bax.[5] Liberated Bax can then translocate to the mitochondria to initiate the intrinsic apoptotic cascade.[10]
Experimental Workflow
A systematic approach is crucial for accurately assessing apoptosis. The following workflow outlines the key experimental stages, from cell culture and treatment to data acquisition and analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols. Leukemia cells (e.g., MV4-11) were treated with this compound for 24 hours. Data are presented as mean ± standard deviation from three independent experiments.
Table 1: Apoptosis Rate Determined by Annexin V/PI Staining
| Treatment Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle (DMSO) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 | 4.8 ± 1.3 |
| 10 nM | 82.5 ± 3.5 | 12.3 ± 1.9 | 5.2 ± 1.1 | 17.5 ± 3.0 |
| 50 nM | 55.1 ± 4.2 | 28.7 ± 3.3 | 16.2 ± 2.5 | 44.9 ± 5.8 |
| 100 nM | 25.8 ± 3.9 | 45.6 ± 4.1 | 28.6 ± 3.7 | 74.2 ± 7.8 |
Table 2: Caspase-3/7 Activity
| Treatment Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,340 ± 1,250 | 1.0 |
| 10 nM | 48,910 ± 3,100 | 3.2 |
| 50 nM | 112,580 ± 8,700 | 7.3 |
| 100 nM | 245,700 ± 15,600 | 16.0 |
Table 3: Western Blot Densitometry Analysis (Relative Protein Expression)
| Treatment Concentration | Cleaved PARP / GAPDH | Cleaved Caspase-3 / GAPDH | Bax / Bcl-2 Ratio |
| Vehicle (DMSO) | 0.11 ± 0.03 | 0.09 ± 0.02 | 0.8 ± 0.1 |
| 10 nM | 0.45 ± 0.07 | 0.38 ± 0.06 | 2.1 ± 0.3 |
| 50 nM | 1.25 ± 0.15 | 1.10 ± 0.11 | 4.5 ± 0.5 |
| 100 nM | 2.80 ± 0.21 | 2.55 ± 0.18 | 8.2 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture a human leukemia cell line (e.g., MV4-11, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for flow cytometry and Western blot, 96-well plates for caspase assay) at a density of 0.5 x 10^6 cells/mL.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in complete culture medium. Add the diluted compound to the respective wells. Include a vehicle control well treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[12]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting: Collect cells from each well into flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[16]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed 10,000 cells per well in a 100 µL volume in a white-walled 96-well plate.
-
Treatment: Add the this compound at various concentrations and incubate for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blot Analysis for Apoptotic Markers
Western blotting allows for the detection and quantification of key proteins involved in apoptosis. An increase in cleaved PARP and cleaved caspase-3, and an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 are hallmarks of apoptosis.[10][17]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (GAPDH). Calculate the Bax/Bcl-2 ratio.[10]
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDACs as Leukemia Therapy Targets using HDI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols: Using HDAC6 Degrader-4 in Multiple Myeloma Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "HDAC6 degrader-4" is a representative name for a potent and selective Histone Deacetylase 6 (HDAC6) degrader. The data and protocols presented here are based on published results for well-characterized HDAC6 degraders, such as TO-1187, which function as Proteolysis Targeting Chimeras (PROTACs).
Introduction
Histone Deacetylase 6 (HDAC6) is a promising therapeutic target in multiple myeloma (MM). Unlike other HDACs, HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins like α-tubulin and HSP90.[1] Its role in regulating the aggresome pathway for clearing misfolded proteins makes it critical for the survival of myeloma cells, which are burdened by high immunoglobulin production.[2][3]
Targeted protein degradation using PROTACs offers a novel therapeutic strategy over simple inhibition. HDAC6 degraders are heterobifunctional molecules that link an HDAC6-binding moiety to a ligand for an E3 ubiquitin ligase, typically Cereblon (CRBN).[4] This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC6 protein, rather than just inhibiting its enzymatic activity. This approach can provide a more profound and sustained target knockdown. This document provides detailed application notes and protocols for the use of a representative HDAC6 degrader, hereafter referred to as this compound, in multiple myeloma cell culture models.
Mechanism of Action
This compound operates via the PROTAC mechanism. It simultaneously binds to HDAC6 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag HDAC6 with ubiquitin chains. The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome. The degradation of HDAC6 leads to the hyperacetylation of its primary substrate, α-tubulin, which disrupts the aggresome-mediated protein clearance pathway.[3] This can be particularly effective in MM cells, which are highly dependent on protein homeostasis mechanisms.[2]
Caption: Mechanism of Action for this compound (PROTAC).
Data Presentation: Performance in MM.1S Cells
The following tables summarize the quantitative performance of a representative HDAC6 degrader, TO-1187, in the human multiple myeloma cell line MM.1S.
Table 1: Degradation Potency and Efficacy of this compound (TO-1187)
| Parameter | Cell Line | Value | Treatment Time |
|---|---|---|---|
| DC₅₀ (50% Degradation Conc.) | MM.1S | 5.81 nM | 6 hours |
| Dₘₐₓ (Max. Degradation) | MM.1S | 94% | 6 hours |
| Selectivity | MM.1S | No degradation of other HDACs observed at concentrations up to 25 µM.[3][5] | 6 hours |
Data is based on the performance of the specific HDAC6 degrader TO-1187.[2][5][6]
Table 2: Time-Course of HDAC6 Degradation by this compound (TO-1187)
| Treatment Time | Concentration | % HDAC6 Degradation |
|---|---|---|
| 30 minutes | 100 nM | ~20-30% |
| 1 hour | 100 nM | ~45% |
| 6 hours | 100 nM | ~92-94% |
| 24 hours | 100 nM | Sustained (~90-94%) |
Data derived from studies on TO-1187 in MM.1S cells.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis for HDAC6 Degradation
This protocol is designed to quantify the degradation of HDAC6 protein and assess the acetylation of its substrate, α-tubulin.
Materials:
-
MM.1S multiple myeloma cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (e.g., TO-1187)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of the degrader (e.g., 1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours). A common treatment is 1 µM for 6 hours.[5]
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6, anti-acetyl-α-tubulin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize HDAC6 and acetyl-α-tubulin levels to the loading control (GAPDH or α-tubulin).
-
Caption: Workflow for Western Blot Analysis of HDAC6 Degradation.
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MM.1S cells and complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed MM.1S cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC₅₀ value if applicable.
-
Caption: Workflow for MTT Cell Viability Assay.
Protocol 3: Mechanism of Action Validation (Rescue Experiment)
This experiment confirms that the degradation of HDAC6 is dependent on the proteasome and the CRBN E3 ligase.
Materials:
-
MM.1S cells and complete culture medium
-
This compound (at a concentration known to cause robust degradation, e.g., 100 nM)
-
Proteasome inhibitor (e.g., MG132 at 1 µM or Bortezomib at 1 µM)
-
CRBN ligand (e.g., Pomalidomide at 10 µM)
-
Materials for Western Blot Analysis (as in Protocol 4.1)
Procedure:
-
Experimental Setup:
-
Set up four treatment groups of MM.1S cells:
-
Vehicle (DMSO) control.
-
This compound (100 nM).
-
Pre-treatment with proteasome inhibitor (1 µM MG132) for 1 hour, followed by co-treatment with this compound (100 nM).
-
Pre-treatment with CRBN ligand (10 µM Pomalidomide) for 1 hour, followed by co-treatment with this compound (100 nM).
-
-
-
Treatment and Incubation:
-
For groups 3 and 4, add the inhibitor/ligand and incubate for 1 hour.
-
Add this compound to groups 2, 3, and 4.
-
Incubate all groups for 6 hours.
-
-
Analysis:
-
Harvest the cells and perform Western Blot analysis for HDAC6 levels as described in Protocol 4.1.
-
-
Expected Outcome:
-
Group 2: Significant reduction in HDAC6 protein levels.
-
Group 3 & 4: HDAC6 degradation will be "rescued" or blocked, with protein levels similar to the vehicle control.[5] This confirms the degradation is proteasome- and CRBN-dependent.
-
Caption: Logical Flow of the Mechanism of Action Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 3. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TO-1187 | HDAC6 PROTAC | Probechem Biochemicals [probechem.com]
Illuminating Protein Fate: Live-Cell Imaging of HDAC6 Degradation with Fluorescently Tagged Degraders
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a crucial enzyme primarily located in the cytoplasm that regulates numerous cellular processes, including cell motility, protein trafficking, and stress responses, by deacetylating non-histone proteins like α-tubulin and cortactin.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[3][4] The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel therapeutic strategy to eliminate HDAC6 rather than merely inhibit it.[5][6] Fluorescently tagging these degraders or the target protein enables real-time visualization and quantification of HDAC6 degradation in living cells, providing invaluable insights into the kinetics and efficacy of these molecules.[7][8] This document provides detailed protocols for live-cell imaging of HDAC6 degradation and presents key quantitative data for the characterization of HDAC6 degraders.
Signaling Pathway and Degradation Workflow
The following diagrams illustrate the key signaling interactions of HDAC6 and the general workflow for inducing and monitoring its degradation using fluorescently tagged molecules.
Caption: Simplified HDAC6 signaling pathway highlighting key cytoplasmic substrates.
Caption: General workflow for live-cell imaging of HDAC6 degradation.
Quantitative Data Summary
The following tables summarize key parameters for the characterization of HDAC6 degraders, including their inhibitory activity and degradation efficiency.
Table 1: Inhibitory Activity of Fluorescent Tracers and HDAC Inhibitors
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
|---|---|---|---|
| Tracer 4 | > 10 | 0.20 | 0.018 |
| Tracer 5 | > 10 | 0.11 | 0.0091 |
| Vorinostat | 0.046 | 0.052 | 0.034 |
Data adapted from Hanl et al., 2025.[7]
Table 2: Degradation Kinetics of HDAC6 PROTACs
| PROTAC | Dmax₅₀ (nM) | Degradation Rate (kobs, h⁻¹) |
|---|---|---|
| MM-47 | 130 | 0.29 |
| A6 | 80 | 0.35 |
Data represents examples of kinetic parameters determined for specific PROTACs. Dmax₅₀ is the concentration to achieve 50% of maximal degradation. Data adapted from Hanl et al., 2025.[7]
Experimental Protocols
Protocol 1: Live-Cell Imaging of HDAC6 Degradation Using a HaloTag Fusion Protein
This protocol describes the monitoring of protein degradation by observing the fluorescence of a HaloTag-HDAC6 fusion protein.
Materials:
-
HEK293 cells (or other suitable cell line) endogenously expressing HDAC6 tagged with HaloTag.[5]
-
Culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging plates (e.g., 96-well).[5]
-
HaloTag fluorescent ligand (e.g., Janelia Fluor dyes).
-
Live-cell imaging solution (e.g., FluoroBrite DMEM).
-
HDAC6 degrader (PROTAC) stock solution in DMSO.
-
Vehicle control (DMSO).
Methodology:
-
Cell Plating:
-
Labeling with HaloTag Ligand:
-
Prepare the HaloTag fluorescent ligand in pre-warmed culture medium at the desired concentration.
-
Replace the existing medium in the wells with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C to allow for labeling.[5]
-
-
Washing:
-
PROTAC Addition:
-
Prepare serial dilutions of the HDAC6 degrader in the live-cell imaging solution.
-
Add the degrader solutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into a pre-warmed, CO₂-controlled microscope stage.[5]
-
Set up the imaging parameters, using the lowest possible laser power and exposure time to minimize phototoxicity.[5]
-
Acquire images from both the fluorescent channel and a brightfield/phase-contrast channel (to monitor cell health) at regular intervals (e.g., every 15 minutes for 4-24 hours).[5]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.[5]
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before degrader addition).[5]
-
Plot the normalized intensity versus time for each degrader concentration to generate degradation curves.[5]
-
From these curves, calculate key degradation parameters such as the maximum degradation (Dₘₐₓ) and the concentration required to achieve 50% degradation (DC₅₀).[5]
-
Protocol 2: Kinetic Live-Cell HDAC6 Degradation Assay Using NanoBRET/HiBiT
This protocol utilizes the NanoLuc Binary Technology (NanoBRET) with the HiBiT tag to monitor HDAC6 degradation in real-time.[7]
Materials:
-
HeLa or other cells with HDAC6 endogenously tagged with HiBiT and stably expressing the LgBiT protein (HeLaHDAC6–HiBiT).[7][9]
-
White, opaque 96-well or 384-well assay plates.[5]
-
HDAC6 degrader (PROTAC) stock solution.
-
Nano-Glo® Live Cell Substrate.
-
Luminometer plate reader with live-cell capabilities (temperature and gas control).
Methodology:
-
Cell Plating:
-
Seed the HeLaHDAC6–HiBiT cells into a white, opaque multi-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Reagent Preparation:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of the HDAC6 degrader in culture medium.
-
-
Assay Execution:
-
Add the prepared Nano-Glo® Live Cell Substrate to the cells.
-
Immediately after, add the serially diluted HDAC6 degrader or vehicle control to the wells.
-
-
Luminescence Measurement:
-
Place the plate in a pre-warmed luminometer capable of kinetic measurements.
-
Measure the luminescence signal at regular intervals (e.g., every 10-15 minutes) over a period of several hours (e.g., up to 24 hours).[7]
-
-
Data Analysis:
-
Normalize the luminescence signal from the degrader-treated wells to the vehicle control wells at each time point.[5]
-
Plot the percent remaining protein (luminescence) versus time for each concentration to generate kinetic degradation curves.[7]
-
From these curves, determine kinetic parameters such as the degradation rate constant.[7]
-
To determine the DC₅₀ value, plot the percent remaining protein versus degrader concentration at a fixed time point (e.g., 4 or 24 hours).[5][7]
-
Conclusion
Live-cell imaging with fluorescently tagged degraders or proteins provides a powerful platform for the detailed characterization of HDAC6-targeting therapeutics. The protocols outlined here, in conjunction with quantitative analysis, enable researchers to gain a deeper understanding of the degradation process, facilitating the development of more effective and selective drugs. These methods allow for the real-time, quantitative analysis of degradation kinetics and compound efficacy within a physiological context.[5]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Quantifying HDAC6 Protein Levels Following Treatment with HDAC6 Degrader-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantification of Histone Deacetylase 6 (HDAC6) protein levels in cultured cells following treatment with HDAC6 degrader-4. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of HDAC6 protein.[1][2][3] This technology offers a powerful approach to study the functional consequences of depleting HDAC6, a key cytoplasmic deacetylase involved in diverse cellular processes including protein quality control, cell motility, and signaling.[4][5][6][7] The following application notes detail the mechanism of action of this compound and provide step-by-step protocols for Western blotting and in-cell ELISA, two common methods to quantify changes in HDAC6 protein abundance. Furthermore, this guide outlines the analysis of a key downstream pharmacodynamic marker, acetylated α-tubulin, to confirm the functional consequence of HDAC6 degradation.
Introduction to HDAC6 and Targeted Degradation
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm.[6][7] It possesses two catalytic domains and plays a crucial role in deacetylating non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[6] Through its enzymatic activity and a ubiquitin-binding domain, HDAC6 is implicated in the regulation of microtubule dynamics, cell migration, and the clearance of misfolded protein aggregates via autophagy and the aggresome pathway.[4][8] Dysregulation of HDAC6 has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[5][9]
Traditional therapeutic approaches have focused on the development of small molecule inhibitors of HDAC6's catalytic activity. However, the emergence of targeted protein degradation technology, such as PROTACs, offers an alternative and potentially more effective strategy. PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery. This compound, for instance, consists of a ligand that binds to HDAC6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the polyubiquitination of HDAC6, marking it for degradation by the 26S proteasome. This approach leads to the physical elimination of the entire protein, not just the inhibition of its enzymatic function, which can be a significant advantage in dismantling both catalytic and non-catalytic scaffolding functions of the target protein.
Mechanism of Action: this compound
The mechanism of HDAC6 degradation by a PROTAC like this compound involves the formation of a ternary complex between HDAC6, the PROTAC molecule, and an E3 ubiquitin ligase, in this case, Cereblon (CRBN), which is part of the CRL4-CRBN complex.
Caption: Mechanism of HDAC6 degradation by a PROTAC.
Experimental Protocols
This section provides detailed protocols for quantifying HDAC6 protein levels and assessing the downstream effects of its degradation.
Cell Culture and Treatment with this compound
Objective: To treat cultured cells with this compound to induce HDAC6 degradation.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine optimal conditions.[10][11]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired amount of time at 37°C, 5% CO2.
-
Following incubation, proceed with cell harvesting for either Western blotting or in-cell ELISA.
Caption: Workflow for cell treatment with this compound.
Quantification of HDAC6 Protein Levels by Western Blotting
Objective: To qualitatively and semi-quantitatively measure the levels of HDAC6 and acetylated α-tubulin.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated α-tubulin, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HDAC6, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
For analyzing acetylated α-tubulin and the loading control, the membrane can be stripped and re-probed or separate gels can be run.
-
Quantification of HDAC6 Protein Levels by In-Cell ELISA
Objective: To quantitatively measure HDAC6 protein levels in a high-throughput format.
Materials:
-
Treated cells in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-HDAC6
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Cell Fixation and Permeabilization:
-
Carefully remove the treatment medium from the 96-well plate.
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-HDAC6 primary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
-
Detection:
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Normalize the readings to cell number if necessary (e.g., by using a DNA stain like DAPI).
-
Data Presentation
The quantitative data obtained from the experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: Dose-Dependent Degradation of HDAC6 by this compound (24-hour treatment)
| Concentration (nM) | HDAC6 Protein Level (% of Vehicle) | Acetylated α-Tubulin (% of Vehicle) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 8.1 |
| 1 | 85 ± 4.8 | 150 ± 10.3 |
| 10 | 42 ± 3.1 | 320 ± 15.6 |
| 100 | 15 ± 2.5 | 450 ± 20.1 |
| 1000 | 18 ± 2.9 (Hook Effect) | 430 ± 18.9 |
| 10000 | 35 ± 3.5 (Hook Effect) | 410 ± 17.5 |
Data are presented as mean ± standard deviation from three independent experiments. Protein levels were quantified by densitometry of Western blots and normalized to the loading control.
Table 2: Time-Course of HDAC6 Degradation by this compound (100 nM)
| Time (hours) | HDAC6 Protein Level (% of Vehicle) |
| 0 | 100 ± 6.1 |
| 2 | 75 ± 5.5 |
| 4 | 48 ± 4.2 |
| 8 | 25 ± 3.6 |
| 16 | 12 ± 2.1 |
| 24 | 15 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments. Protein levels were quantified by in-cell ELISA.
Troubleshooting
-
No HDAC6 Degradation:
-
Verify the activity of the this compound compound.
-
Ensure the chosen cell line expresses CRBN E3 ligase.
-
Confirm the proteasome is active in the cells; co-treatment with a proteasome inhibitor like MG132 should rescue HDAC6 degradation.[12]
-
-
High Background in Western Blots or ELISA:
-
Optimize antibody concentrations and blocking conditions.
-
Increase the number and duration of wash steps.
-
-
"Hook Effect" Observed:
-
This is a known phenomenon with PROTACs where at high concentrations, the formation of binary complexes (PROTAC-HDAC6 or PROTAC-CRBN) is favored over the productive ternary complex, leading to reduced degradation.[11] This can be confirmed by testing a wider range of concentrations.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to reliably quantify the degradation of HDAC6 protein following treatment with this compound. By employing methods such as Western blotting and in-cell ELISA, and by monitoring the downstream effects on α-tubulin acetylation, a thorough characterization of the efficacy and mechanism of this targeted protein degrader can be achieved. These approaches are fundamental for advancing the study of HDAC6 biology and the development of novel therapeutics based on targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. HDAC6 | Encyclopedia MDPI [encyclopedia.pub]
- 7. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
Application of HDAC6 Degrader-4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a variety of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] Unlike other histone deacetylases that are primarily nuclear, HDAC6 is predominantly located in the cytoplasm, where it deacetylates non-histone proteins.[1][3] Its key substrates include α-tubulin, cortactin, and heat shock protein 90 (HSP90).[1][4] Through its enzymatic activity, HDAC6 is critically involved in cellular processes that are often impaired in neurodegenerative conditions, such as microtubule dynamics, axonal transport, and the clearance of misfolded protein aggregates via autophagy and the aggresome pathway.[1][4]
HDAC6 degrader-4 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of HDAC6 protein. As a PROTAC, it functions by linking HDAC6 to an E3 ubiquitin ligase, thereby tagging HDAC6 for ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful alternative to traditional enzyme inhibition, as it removes the entire protein, eliminating both its enzymatic and non-enzymatic scaffolding functions. The targeted degradation of HDAC6 is hypothesized to offer therapeutic benefits in neurodegenerative disease models through several mechanisms:
-
Enhancement of Axonal Transport: By degrading HDAC6, the acetylation of its primary substrate, α-tubulin, is expected to increase.[4][5] Hyperacetylation of α-tubulin is associated with increased microtubule stability, which provides a more robust framework for the axonal transport of essential cargo such as mitochondria and neurotrophic factors.[6][7] Impaired axonal transport is a common pathological feature in many neurodegenerative diseases.[5][6]
-
Clearance of Protein Aggregates: HDAC6 plays a role in the formation of aggresomes, which are cellular sites for the collection of misfolded protein aggregates before their clearance by autophagy.[8] While this can be a protective mechanism, the overall role of HDAC6 in protein aggregate clearance is complex. The degradation of HDAC6 may modulate these pathways, potentially enhancing the clearance of toxic protein aggregates characteristic of diseases like Huntington's (mutant huntingtin), Alzheimer's (amyloid-beta and tau), and Parkinson's (α-synuclein).[3][6][9]
-
Reduction of Neuroinflammation: Chronic neuroinflammation is a key component of neurodegenerative diseases. Pharmacological inhibition of HDAC6 has been shown to attenuate inflammatory responses in models of Parkinson's disease.[9][10] By degrading HDAC6, it is plausible that this compound could exert anti-inflammatory effects, contributing to its neuroprotective potential.
The application of this compound in preclinical neurodegenerative disease models allows for the investigation of these potential therapeutic effects. Its high potency and selectivity make it a valuable research tool to probe the consequences of HDAC6 removal in disease-relevant contexts.
Data Presentation
In Vitro Potency of HDAC6 Degraders
| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |
| This compound | HDAC6 | Cereblon | 14 | Not specified | N/A |
| NP8 | HDAC6 | Cereblon | 3.8 | MM.1S | [11] |
| TO-1187 | HDAC6 | Cereblon | 5.81 | MM.1S | [12] |
| Compound 3j | HDAC6 | VHL | 7.1 | MM.1S | [2] |
DC50: Half-maximal degradation concentration.
Effects of HDAC6 Modulation in Neurodegenerative Disease Models
| Disease Model | Treatment Compound | Key Findings | Reference |
| Alzheimer's Disease (rTg4510 mice) | Tubastatin A | - Increased α-tubulin acetylation in the brain.- Reduced total tau levels.- Improved memory function. | [13] |
| Alzheimer's Disease (APPPS1-21 mice) | HDAC6 Knockout | - Restored learning and memory.- Increased α-tubulin acetylation.- Rendered neurons resistant to amyloid-β-mediated impairment of mitochondrial trafficking. | [14][15] |
| Parkinson's Disease (rat model) | Tubastatin A | - Protected dopaminergic neurons from α-synuclein toxicity.- Activated chaperone-mediated autophagy.- Reduced neuroinflammation. | [9][16] |
| Huntington's Disease (YAC128 mice) | CKD-504 | - Increased tubulin acetylation and axonal transport.- Reduced mutant huntingtin accumulation.- Alleviated behavioral deficits and restored synaptic function. | [5] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: HDAC6 signaling in neurodegeneration.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Western Blot for HDAC6 Degradation and α-Tubulin Acetylation
Objective: To quantify the degradation of HDAC6 and the corresponding increase in acetylated α-tubulin in neuronal cells following treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin (Lys40), anti-α-tubulin, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of HDAC6 and acetylated α-tubulin to the loading control and total α-tubulin, respectively.
Immunofluorescence Staining for Acetylated α-Tubulin
Objective: To visualize the effect of this compound on microtubule acetylation in neuronal cells.
Materials:
-
Neuronal cells cultured on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)
-
Permeabilization buffer (0.25% Triton X-100 in PBS, for PFA fixation)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-acetyl-α-tubulin
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Treat cells on coverslips with this compound or vehicle as described in the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[17]
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.[18]
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.[18]
-
Primary Antibody Incubation: Incubate with anti-acetyl-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]
-
Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.[17]
-
Mounting: Wash twice with PBS and mount the coverslips onto glass slides using antifade mounting medium.[18]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[18]
In Vivo Administration and Behavioral Testing in an Alzheimer's Disease Mouse Model
Objective: To assess the in vivo efficacy of this compound in improving cognitive deficits in a mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Materials:
-
Alzheimer's disease transgenic mice and wild-type littermates
-
This compound formulated for in vivo administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Morris Water Maze (MWM) apparatus or other cognitive testing equipment[19][20]
Protocol:
-
Animal Dosing: Administer this compound or vehicle to the mice daily via the chosen route (e.g., intraperitoneal injection) for a specified duration (e.g., 4-8 weeks). The dose will need to be determined through pharmacokinetic and pharmacodynamic studies.
-
Morris Water Maze (MWM): This task assesses spatial learning and memory.[19][20]
-
Acquisition Phase (e.g., 5 days): Train mice to find a hidden platform in a pool of opaque water, using spatial cues around the room. Record the time (escape latency) and path length to find the platform over several trials per day.
-
Probe Trial (e.g., Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the this compound-treated group to the vehicle-treated group. Look for reduced escape latencies during acquisition and increased time in the target quadrant during the probe trial as indicators of improved cognitive function.[19]
Proteasome-Mediated Degradation Assay
Objective: To confirm that the degradation of HDAC6 by this compound is dependent on the proteasome.
Materials:
-
Neuronal cells
-
This compound
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Western blot materials (as described above)
Protocol:
-
Cell Treatment: Pre-treat neuronal cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[21]
-
Co-treatment: Add this compound to the pre-treated cells and incubate for the desired time (e.g., 6 hours). Include control groups with vehicle, this compound alone, and proteasome inhibitor alone.
-
Western Blot Analysis: Harvest the cells and perform a Western blot for HDAC6 as described in Protocol 1.
-
Analysis: Compare the HDAC6 protein levels across the different treatment groups. A rescue of HDAC6 degradation in the cells co-treated with the proteasome inhibitor and this compound, compared to cells treated with the degrader alone, indicates that the degradation is proteasome-mediated.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson’s Disease Pathology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting the hook effect with HDAC6 degrader-4 at high concentrations
Welcome to the technical support center for HDAC6 degrader-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). By bringing HDAC6 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful method to reduce cellular levels of HDAC6.[1][2][3]
Q2: What is the "hook effect" and why is it observed with this compound at high concentrations?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4][5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (HDAC6) or the E3 ligase, rather than the productive ternary complex (HDAC6-PROTAC-E3 Ligase) required for degradation.[2][4][7] The formation of these binary complexes effectively sequesters the components needed for the degradation process, leading to reduced efficacy at high concentrations.[6]
Q3: What are the typical effective concentrations for HDAC6 degraders?
The effective concentration for HDAC6 degraders can vary depending on the specific compound and cell line used. For example, one VHL-based HDAC6 degrader showed strong degradation at concentrations as low as 10 nM, with maximal effect around 100 nM.[2] Another CRBN-based HDAC6 degrader demonstrated a DC50 (concentration for 50% degradation) of 5.81 nM after a 6-hour treatment.[8] It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
Likely Cause: You are observing the hook effect.[4][9]
Solutions:
-
Confirm and Characterize the Hook Effect:
-
Perform a wide and granular dose-response experiment to clearly define the bell-shaped curve. This will help you identify the optimal concentration range for maximal degradation (Dmax) and the concentrations at which the hook effect becomes prominent.[4][9] For some HDAC6 degraders, the hook effect has been observed at concentrations of 3 µM or higher.[2]
-
-
Optimize Degrader Concentration:
-
For subsequent experiments, use concentrations at or below the determined Dmax to ensure you are in the productive range for degradation. Testing lower concentrations in the nanomolar to low micromolar range is recommended to find the optimal "sweet spot".[4]
-
-
Verify Ternary Complex Formation:
-
Directly measure the formation of the HDAC6-degrader-E3 ligase ternary complex across a range of concentrations using biophysical or cellular assays. A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.[9]
-
Quantitative Data Summary
| Degrader Information | Value | Reference |
| This compound DC50 | 14 nM | [1][10] |
| This compound IC50 (HDAC6) | 0.295 µM | [1][10] |
| VHL-based HDAC6 Degrader (3j) Optimal Concentration | ~100 nM | [2] |
| VHL-based HDAC6 Degrader (3j) Hook Effect Onset | ≥ 3 µM | [2] |
| CRBN-based HDAC6 Degrader (8) DC50 | 5.81 nM | [8] |
| CRBN-based HDAC6 Degrader (8) Hook Effect Onset | 10 µM | [8] |
Experimental Protocols
Western Blotting for HDAC6 Degradation
This protocol allows for the quantification of HDAC6 protein levels following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]
-
-
Detection and Analysis:
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of HDAC6 and the E3 ligase in live cells.[14]
Methodology:
-
Cell Line Engineering: Use a cell line that endogenously expresses HiBiT-tagged HDAC6 and stably expresses the LgBiT protein. Additionally, express a HaloTag® fusion of the relevant E3 ligase (e.g., Cereblon or VHL).[14]
-
Cell Plating and Labeling:
-
Plate the engineered cells in a suitable microplate.
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate (donor).[9]
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of this compound to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the degrader concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[9]
-
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of HDAC6.
Methodology:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate HDAC6 from the cell lysates using an antibody specific for HDAC6.[15]
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the presence of the degrader confirms ubiquitination of HDAC6.[15]
-
Visualizations
Caption: Mechanism of the Hook Effect with this compound.
Caption: Troubleshooting Workflow for the Hook Effect.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. westernblot.cc [westernblot.cc]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
How to resolve HDAC6 degrader-4 solubility issues for in vitro assays
Welcome to the technical support center for HDAC6 degrader-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists resolve issues related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6).[1][2][3] PROTACs are often large molecules, which can lead to poor aqueous solubility.[4] This low solubility can cause the compound to precipitate out of solution in aqueous-based in vitro assay buffers, leading to inaccurate and irreproducible results.[5]
Q2: What are the key properties of this compound?
This compound is a selective degrader of HDAC6 with a DC50 (concentration for 50% maximal degradation) of 14 nM.[2][3] It also exhibits inhibitory activity against several HDAC isoforms.[2][3] Its molecular formula is C39H42FN9O7.[2] Like many PROTACs, it is a complex molecule that requires careful handling to maintain solubility in experimental setups.[4][6]
Q3: Which solvent should I use to prepare a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for poorly soluble compounds due to its high solubilizing power.[5] Most cell lines can tolerate DMSO at final concentrations of ≤ 0.5%.[5] If DMSO is not suitable for your specific assay, other organic solvents can be tested.[5]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds.[7] Key strategies to prevent this include:
-
Adding stock to buffer: Always add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This rapid mixing helps prevent the compound from crashing out.[5]
-
Intermediate dilutions: Performing one or more intermediate dilution steps in a mix of organic solvent and aqueous buffer can help ease the transition from a high-concentration organic stock to a low-concentration aqueous working solution.[5]
-
Lowering the final concentration: If precipitation persists, you may need to work with a lower final concentration of the degrader in your assay.[7]
-
Using excipients: For certain assays, the inclusion of solubilizing agents or excipients might be an option to enhance bioavailability and solubility.[8][9]
Troubleshooting Guide: Resolving Precipitation Issues
If you observe precipitation (e.g., cloudiness, visible particles) after adding this compound to your assay medium, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting precipitation of this compound.
Experimental Protocols
Protocol 1: Initial Solubility Testing
Before preparing a high-concentration stock, it is crucial to determine the optimal solvent through small-scale testing.[5]
Methodology:
-
Weigh approximately 1 mg of this compound into separate, small vials.
-
Add a small, precise volume (e.g., 100 µL) of each test solvent to a different vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Re-inspect and record the solubility at that concentration.
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by cells at ≤ 0.5%. May have biological effects.[5] |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be an issue.[5] |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution.[5] |
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines a general procedure for preparing a stock solution. The molecular weight of this compound (C39H42FN9O7) is approximately 775.81 g/mol .
Methodology:
-
Weigh Compound: Accurately weigh out 1 mg of this compound using a calibrated analytical balance and place it into a sterile, light-protected vial.
-
Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO for a 10 mM stock: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 Volume (µL) = (1 mg / 775.81 g/mol ) * 100,000 ≈ 128.9 µL
-
Add Solvent: Add the calculated volume (128.9 µL) of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5][10]
Mechanism and Signaling Pathways
HDAC6 Degrader Mechanism of Action
This compound functions as a PROTAC, utilizing the cell's own ubiquitin-proteasome system to eliminate the target protein, HDAC6.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutics | Special Issue : Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Identifying and minimizing off-target effects of HDAC6 degrader-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for identifying and minimizing off-target effects of HDAC6 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Histone Deacetylase 6 (HDAC6). However, it also exhibits inhibitory activity against other HDAC isoforms. Based on available data, this compound has the following activity profile:
-
Primary Target: HDAC6 (DC50 of 14 nM)
-
Known Off-Target Inhibitory Activity:
It is also important to consider the components of the PROTAC molecule. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[1][2] CRBN-based degraders have the potential to induce the degradation of endogenous substrates of CRBN, known as neosubstrates (e.g., IKZF1/3), which should be assessed as potential off-target effects.
Q2: How can I experimentally identify other potential off-target effects of this compound?
A2: A global, unbiased approach is recommended to identify all potential off-target effects. The preferred method is quantitative proteomics (e.g., using mass spectrometry) to compare protein levels in cells treated with this compound versus a vehicle control.[3][4][5] This allows for the identification of any proteins that are significantly downregulated, which are potential off-targets. It is crucial to distinguish between direct degradation targets and indirect, downstream effects on protein expression.[4]
Q3: What are some strategies to minimize the off-target effects of this compound?
A3: Minimizing off-target effects can be approached in several ways:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves maximal degradation of HDAC6 with minimal impact on off-targets. A thorough dose-response experiment is critical.
-
Use of Controls: Always include appropriate controls in your experiments, such as a negative control compound that does not bind to either HDAC6 or the E3 ligase, to confirm that the observed effects are due to the specific mechanism of the degrader.[6]
-
Alternative E3 Ligase: If off-target effects are mediated by the CRBN E3 ligase, consider using a degrader that employs a different E3 ligase, such as Von Hippel-Lindau (VHL), which may have a different off-target profile.[7]
-
Structural Modification: The linker component of the PROTAC can influence ternary complex formation and selectivity. Modifying the linker length and composition can help to optimize selectivity for the target protein.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity | Off-target effects of the degrader. | Perform a cell viability assay to determine the cytotoxic concentration. Lower the concentration of this compound if possible.[8] |
| High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is not toxic to the cells.[8] | |
| Inconsistent Degradation Results | Variability in cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols, using cells within a defined passage number range and consistent seeding densities.[9] |
| Instability of the degrader in cell culture medium. | Assess the stability of this compound in your experimental media over time. | |
| Lack of HDAC6 Degradation | Poor cell permeability of the degrader. | Modify the linker to improve physicochemical properties. |
| The "Hook Effect" (decreased degradation at high concentrations). | Perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9] | |
| Low expression of the required E3 ligase (CRBN) in the cell line. | Confirm the expression of CRBN in your target cells using Western blot or qPCR.[10] |
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Target | Activity Type | Value | Reference |
| HDAC6 | Degradation (DC50) | 14 nM | [1][2] |
| HDAC6 | Inhibition (IC50) | 0.295 µM | [1][2] |
| HDAC1 | Inhibition (IC50) | 2.2 µM | [1][2] |
| HDAC2 | Inhibition (IC50) | 2.37 µM | [1][2] |
| HDAC3 | Inhibition (IC50) | 0.61 µM | [1][2] |
Table 2: Representative Quantitative Proteomics Data for Off-Target Identification
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Potential Off-Target? |
| HDAC6 | -3.5 | <0.001 | On-Target |
| Protein X | -2.1 | <0.01 | Yes |
| Protein Y | -0.5 | 0.25 | No |
| Protein Z | -1.8 | <0.01 | Yes |
| IKZF1 | -1.5 | <0.05 | Yes (CRBN Neosubstrate) |
Note: This is a hypothetical dataset to illustrate the expected outcome of a quantitative proteomics experiment. Actual results will vary.
Experimental Protocols
Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat the cells with the optimal concentration of this compound and a vehicle control (e.g., DMSO). Include a negative control PROTAC if available.[8]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from the different treatment conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the controls. These are your potential off-targets.[8]
Western Blot for Validation
-
Sample Preparation: Treat cells with this compound at various concentrations and for different durations. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against HDAC6, potential off-target proteins, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection reagent. Quantify the band intensities to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein (HDAC6) and potential off-target proteins in the supernatant using Western blotting or other detection methods. A shift in the melting temperature of a protein in the presence of the degrader indicates direct binding.[11][12][13]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for off-target identification.
Caption: Simplified HDAC6 signaling pathway.
References
- 1. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Optimizing incubation time and concentration for HDAC6 degrader-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving HDAC6 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein.[1][2] this compound consists of a ligand that binds to Histone Deacetylase 6 (HDAC6), a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][3][4][5] By bringing HDAC6 into proximity with the E3 ligase, the degrader facilitates the ubiquitination of HDAC6, marking it for destruction by the cell's proteasome.[5][6] This results in the selective removal of the HDAC6 protein from the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
How to store and handle HDAC6 degrader-4 to maintain stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of HDAC6 degrader-4 to ensure its stability and efficacy in experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
This compound should be stored at -20°C as a powder for long-term stability.[1][2] Some suppliers also indicate that shipping is done at ambient temperatures, but long-term storage should be at -20°C.[3]
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, reconstitute the powder in an appropriate solvent. While specific solvents are not always listed on datasheets, dimethyl sulfoxide (DMSO) is a common solvent for similar compounds. It is crucial to refer to the product-specific datasheet for the recommended solvent and solubility information. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
3. What are the recommended storage conditions for the reconstituted stock solution?
For reconstituted stock solutions, it is recommended to store them at -80°C for up to one year to maintain stability.[2] Some sources suggest that storage at -80°C is suitable for 6 months, while storage at -20°C is appropriate for 1 month.[4] To prevent degradation, it is crucial to minimize the number of freeze-thaw cycles.
4. Is this compound stable at room temperature?
While some suppliers may ship the compound at room temperature, it is not recommended for long-term storage.[5] For optimal stability, adhere to the recommended storage temperature of -20°C for the powder and -80°C for stock solutions.
5. What are common issues that can affect the stability and activity of this compound?
-
Improper Storage: Storing the compound at temperatures higher than recommended can lead to degradation.
-
Repeated Freeze-Thaw Cycles: This can compromise the integrity of the reconstituted solution. Aliquoting the stock solution is highly recommended.
-
Moisture: The powder form should be protected from moisture.
-
Light Exposure: While not always explicitly stated, protecting the compound from light is a good laboratory practice for maintaining the stability of chemical compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Compound degradation due to improper storage. | Ensure the compound has been stored at the correct temperature (-20°C for powder, -80°C for stock solution) and that freeze-thaw cycles have been minimized. |
| Incorrect solvent or concentration used for reconstitution. | Always refer to the manufacturer's datasheet for recommended solvents and solubility. Prepare fresh stock solutions if in doubt. | |
| Precipitation observed in the stock solution. | The concentration of the stock solution may be too high for the solvent. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| The solution has been stored for too long or at an incorrect temperature. | Prepare a fresh stock solution from the powder. |
Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Handling Instructions |
| Powder | -20°C | Up to 3 years[2] | Keep dry and protected from light. |
| In Solvent | -80°C | Up to 1 year[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Cellular Treatment
This diagram outlines a typical workflow for treating cells with this compound to assess its effect on HDAC6 protein levels.
References
Technical Support Center: Overcoming Resistance to HDAC6 Degrader-4 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC6 degrader-4 and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target Histone Deacetylase 6 (HDAC6) for degradation. It is a bifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome. This targeted degradation approach aims to provide a more profound and sustained inhibition of HDAC6 function compared to traditional enzymatic inhibitors.
Q2: We are observing a lack of efficacy with this compound in our cancer cell line. What are the potential mechanisms of resistance?
A2: Resistance to PROTACs like this compound can arise from several factors:
-
Target-related resistance: Although less common with degraders, mutations in the HDAC6 protein could potentially interfere with PROTAC binding.
-
E3 Ligase Machinery Alterations: This is a more common mechanism of resistance to PROTACs. It can involve mutations or downregulation of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that the degrader utilizes.[1]
-
Upregulation of Compensatory Pathways: Cancer cells can adapt by upregulating signaling pathways that bypass the effects of HDAC6 degradation. This can include the activation of pro-survival pathways like PI3K/AKT or MAPK/ERK.[2]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader.
-
Impaired Proteasome Function: Since PROTACs rely on the proteasome for target degradation, any impairment in this machinery can lead to resistance.
Q3: What is the "hook effect" and how can it affect our results with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein is reduced. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-HDAC6 or PROTAC-E3 ligase) over the productive ternary complex (HDAC6-PROTAC-E3 ligase) required for degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration for maximal degradation and to avoid misinterpreting a lack of effect at high concentrations as general inactivity of the compound.[1]
Troubleshooting Guide
Problem 1: No or reduced degradation of HDAC6 observed by Western Blot.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound (Hook Effect) | Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. You may observe a bell-shaped curve.[1] |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal duration for maximal HDAC6 degradation. Some PROTACs can induce rapid degradation within hours.[3] |
| Low expression of the required E3 ligase (e.g., CRBN or VHL) in the cell line | Confirm the expression of the relevant E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a cell line with higher expression or a different PROTAC that utilizes an alternative E3 ligase. |
| Mutation or downregulation of the E3 ligase in the resistant cell line | Sequence the E3 ligase gene in your resistant cell line to check for mutations. Compare the E3 ligase protein levels between your sensitive and resistant cell lines by Western Blot. |
| Poor cell permeability of the degrader | If possible, assess the intracellular concentration of this compound. Modifications to the PROTAC linker or warhead may be necessary to improve cell permeability. |
| Impaired proteasome function | As a control, treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. This should rescue HDAC6 from degradation and confirm the involvement of the proteasome.[3] |
Problem 2: Cancer cell line shows resistance to this compound (i.e., no effect on cell viability or proliferation).
| Possible Cause | Suggested Solution |
| Upregulation of compensatory signaling pathways | Analyze the activation status of key survival pathways like PI3K/AKT and MAPK/ERK (e.g., by checking phosphorylation levels of AKT and ERK via Western Blot) in resistant cells compared to sensitive cells. |
| Acquired resistance through prolonged exposure | Consider developing a resistant cell line by continuous culture with increasing concentrations of this compound. This can help in identifying the specific resistance mechanisms. |
| Intrinsic resistance of the cancer cell type | Some cancer types may not be dependent on HDAC6 for survival. Assess the baseline expression of HDAC6 and its known downstream targets. |
Strategies to Overcome Resistance
Combination Therapies
Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance. The rationale is to target multiple nodes in cancer signaling networks to prevent escape and enhance cell killing.
| Combination Agent | Rationale | Example of Expected Outcome |
| Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide) | Synergistic inhibition of cell growth and induction of apoptosis in multiple myeloma cells. This is particularly relevant if the degrader utilizes the CRBN E3 ligase.[4] | Increased apoptosis and reduced cell viability compared to single-agent treatment. |
| COX-2 Inhibitors (e.g., Celecoxib) | Synergistic antitumor effects through the activation of the PTEN/AKT signaling pathway.[5] | Enhanced inhibition of cell proliferation, migration, and invasion. |
| Chemotherapeutic Agents (e.g., 5-Fluorouracil, Temozolomide) | Synergistic inhibition of cell growth and induction of apoptosis.[6][7] | Increased cell death and reduced tumor growth in xenograft models. |
| PI3K/AKT or MAPK/ERK Pathway Inhibitors | To counteract the upregulation of these compensatory survival pathways in resistant cells. | Restoration of sensitivity to this compound and inhibition of cell proliferation. |
| Proteasome Inhibitors (e.g., Bortezomib) | To enhance the accumulation of misfolded proteins and induce apoptosis. HDAC6 inhibition can overcome resistance to proteasome inhibitors.[8] | Synergistic cytotoxicity in cancer cells, including those resistant to bortezomib. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize sensitive versus resistant cell lines.
Table 1: Cell Viability (IC50/DC50) in Sensitive vs. Resistant Cell Lines
| Compound | Cell Line | IC50 / DC50 (nM) | Fold Resistance |
| HDAC6 Degrader (e.g., TO-1187) | MM.1S (Sensitive) | DC50: 5.81[9][10][11] | - |
| HDAC6 Degrader (e.g., NP8) | MM.1S (Sensitive) | DC50: 3.8[3] | - |
| HDAC6 Inhibitor (e.g., WT-161) | CHL-1 (Melanoma, Sensitive) | IC50: <10,000 (48h)[6] | - |
| Hypothetical Data | Resistant Cell Line | DC50: >1000 | >172 |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell viability.
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cell Lines (Fold Change)
| Protein | Resistant Cell Line vs. Sensitive Cell Line (Fold Change) | Expected Observation in Resistant Cells |
| HDAC6 | ~1 | No significant change expected if resistance is not target-mediated. |
| CRBN/VHL | < 0.5 | Downregulation of the E3 ligase is a common resistance mechanism. |
| p-ERK / Total ERK | > 2.0 | Upregulation of the MAPK/ERK pathway. |
| p-AKT / Total AKT | > 2.0 | Upregulation of the PI3K/AKT pathway. |
| Acetylated α-tubulin | < 1.0 | Reduced acetylation may indicate lower HDAC6 inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Protein Degradation and Pathway Analysis
-
Plate cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6, anti-CRBN, anti-p-ERK, anti-ERK, anti-acetylated-α-tubulin, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Strategies to overcome resistance to this compound.
Caption: Simplified HDAC6 signaling pathways in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6‑selective inhibitor synergistically enhances the anticancer activity of immunomodulatory drugs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitor WT-161 shows anti-melanoma effects in vitro | BioWorld [bioworld.com]
- 7. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 11. TO-1187 | HDAC6 PROTAC | Probechem Biochemicals [probechem.com]
Technical Support Center: Mitigating Autofluorescence of Pomalidomide-Based Degraders in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate autofluorescence associated with pomalidomide-based degraders in your imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging assays?
A1: Autofluorescence is the natural emission of light by biological materials or compounds, like pomalidomide-based degraders, when they are excited by light.[1][2] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes, potentially masking the true signal from your target of interest or leading to false-positive results.[1][3][4]
Q2: Do pomalidomide-based degraders exhibit autofluorescence?
A2: Yes, pomalidomide and its derivatives are known to be intrinsically fluorescent.[5][6] This inherent fluorescence can contribute significantly to the background signal in imaging experiments.[7]
Q3: What are the spectral properties of pomalidomide's autofluorescence?
A3: The autofluorescence of pomalidomide has been characterized with excitation and emission maxima in the blue-green region of the spectrum. One study reported an excitation maximum at 296 nm and an emission maximum at 460 nm.[8] Another study utilizing HPLC with fluorescence detection used an excitation of 235 nm and detected emission at 520 nm.[9]
Q4: How can I determine if the autofluorescence I'm observing is from the pomalidomide-based degrader?
A4: To specifically identify the contribution of the degrader to the overall autofluorescence, you should include a "degrader-only" control in your experiment.[7] This involves treating cells with the pomalidomide-based degrader but omitting any fluorescently labeled antibodies or probes. Imaging this sample will reveal the intensity and spectral characteristics of the degrader's intrinsic fluorescence under your experimental conditions.
Troubleshooting Guide
Here are some common issues and step-by-step solutions to mitigate autofluorescence when working with pomalidomide-based degraders.
Issue 1: High background fluorescence in cells treated with a pomalidomide-based degrader.
Possible Cause: Intrinsic fluorescence from the degrader itself.
Solutions:
-
Optimize Fluorophore Selection:
-
Choose fluorophores that emit in the red to far-red spectral range (e.g., those with emission wavelengths > 650 nm).[1][3][4] Autofluorescence from biological samples and pomalidomide is typically strongest in the blue and green channels.[1][10]
-
Use bright and photostable fluorophores to maximize the signal-to-noise ratio.[1][10]
-
-
Chemical Quenching:
-
Treat your fixed cells with a chemical quenching agent. These reagents can help reduce autofluorescence from various sources.
-
Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence from fixation.[1][2][3]
-
Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin.[2][3][11]
-
Copper Sulfate: Can be used to quench autofluorescence, particularly in formalin-fixed tissues.[11][12]
-
-
Spectral Unmixing:
-
If your imaging system has this capability, you can use spectral unmixing algorithms. This technique involves acquiring images across a range of emission wavelengths and then using software to separate the specific signal of your fluorophore from the broader autofluorescence spectrum of the degrader and the sample.
-
Issue 2: Autofluorescence from both the degrader and the biological sample are confounding the results.
Possible Cause: Additive effects of endogenous autofluorescence and degrader fluorescence.
Solutions:
-
Control for Endogenous Autofluorescence:
-
Unstained Control: Always include an unstained, untreated sample to assess the baseline autofluorescence of your cells or tissue.[1][2]
-
Fixation Method: If possible, consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol, as aldehyde fixatives (formaldehyde, glutaraldehyde) can increase autofluorescence.[1][3][11] If you must use aldehydes, minimize the fixation time.[3][4]
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[3][11]
-
-
Optimize Imaging Parameters:
-
Narrow Band-Pass Filters: Use narrow band-pass emission filters that are specifically matched to your fluorophore's emission peak to exclude as much out-of-band autofluorescence as possible.[10]
-
Adjust Exposure Time and Gain: Carefully adjust the exposure time and detector gain to maximize your specific signal while minimizing the contribution of the background autofluorescence.
-
Quantitative Data Summary
The following table summarizes the spectral properties of pomalidomide and common sources of cellular autofluorescence to aid in experimental design.
| Source of Fluorescence | Excitation Max (nm) | Emission Max (nm) | Primary Spectral Region |
| Pomalidomide | ~296[8] / ~235[9] | ~460[8] / ~520[9] | Blue-Green |
| Collagen | ~300-400 | ~300-450 | Blue |
| NADH | ~340 | ~450 | Blue |
| Riboflavin | ~450 | ~530 | Green |
| Lipofuscin | Broad (UV-Green) | Broad (Yellow-Red) | Broad Spectrum |
| Aldehyde Fixatives | Broad (UV-Blue) | Broad (Green-Red) | Broad Spectrum |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[2]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[2]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.[2]
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, primary, and secondary antibody incubations).
Protocol 2: Sudan Black B Treatment for Reducing Lipofuscin Autofluorescence
-
Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.[2]
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[2]
-
Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Visualizations
Caption: A recommended workflow for mitigating autofluorescence in imaging experiments with pomalidomide-based degraders.
Caption: Diagram illustrating how spectral separation helps to isolate the specific signal from autofluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilising the intrinsic fluorescence of pomalidomide for imaging applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A simple and rapid spectrofluorometric determination of pomalidomide in spiked plasma and urine. Application to degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. southernbiotech.com [southernbiotech.com]
- 12. oraclebio.com [oraclebio.com]
Navigating Cell Line-Dependent Variability in HDAC6 Degrader-4 Efficiency: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering variability in the efficacy of HDAC6 degrader-4 (also known as Compound 17c), a potent Proteolysis Targeting Chimera (PROTAC) that recruits the E3 ligase Cereblon (CRBN) to induce the degradation of Histone Deacetylase 6. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to help diagnose and resolve inconsistencies in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to specifically eliminate the HDAC6 protein. It consists of three key components: a ligand that binds to HDAC6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both HDAC6 and CRBN, the degrader forms a ternary complex, which brings the E3 ligase in close proximity to HDAC6. This proximity facilitates the tagging of HDAC6 with ubiquitin chains, marking it for destruction by the cell's natural protein disposal system, the proteasome. This targeted degradation approach can offer advantages over simple inhibition by removing the entire protein, including its non-enzymatic scaffolding functions.
Q2: Why am I observing different degradation efficiencies for this compound in different cell lines?
Cell line-dependent variability is a well-documented phenomenon for PROTACs. Several key cellular factors can influence the efficiency of this compound:
-
Expression Levels of CRBN E3 Ligase: The abundance of the CRBN E3 ligase is a critical factor. Cell lines with low endogenous levels of CRBN may not support efficient ternary complex formation, leading to reduced degradation of HDAC6.
-
Expression Levels of HDAC6: The baseline level of the target protein, HDAC6, can also impact the observed degradation. Very high expression levels might require higher concentrations of the degrader or longer treatment times to achieve significant reduction.
-
Ubiquitin-Proteasome System (UPS) Competency: The overall health and activity of the cell's protein degradation machinery are crucial. Differences in proteasome activity or ubiquitin availability between cell lines can affect the rate of HDAC6 turnover.
-
Ternary Complex Stability: The formation of a stable and productive ternary complex (HDAC6 - Degrader - CRBN) is essential for efficient ubiquitination. The specific cellular environment and protein-protein interactions within different cell lines can influence the stability of this complex.[1]
-
Compound Permeability and Efflux: Differences in cell membrane composition and the expression of drug efflux pumps can alter the intracellular concentration of this compound, leading to varied efficacy.
Q3: What are the expected downstream effects of successful HDAC6 degradation?
Degradation of HDAC6 is expected to produce more comprehensive effects than enzymatic inhibition alone. Key downstream markers include:
-
Increased Acetylation of α-tubulin: HDAC6 is the primary deacetylase for α-tubulin. Its degradation leads to a significant increase in acetylated α-tubulin, which can be readily monitored by Western blot.[2]
-
No Significant Change in Histone Acetylation: Unlike pan-HDAC inhibitors, a selective HDAC6 degrader should not significantly alter the acetylation levels of histones (e.g., Histone H3), which are primarily regulated by class I HDACs.[2]
-
Phenotypic Changes: Depending on the cell context, HDAC6 degradation can lead to decreased cell proliferation, migration, and viability.[3] In some cancer models, it can induce apoptosis.[2]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" occurs when increasing concentrations of a PROTAC lead to a decrease in target protein degradation. This happens because at very high concentrations, the PROTAC is more likely to form separate binary complexes (Degrader-HDAC6 and Degrader-CRBN) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak HDAC6 Degradation | 1. Low CRBN Expression: The cell line may not express sufficient levels of the CRBN E3 ligase. 2. Poor Cell Permeability: The degrader may not be efficiently entering the cells. 3. Inefficient Ternary Complex Formation: The geometry or stability of the complex may be suboptimal in the specific cell line. 4. Degrader Instability: The compound may be unstable in the cell culture medium. | 1. Confirm CRBN Expression: Check CRBN protein levels in your cell line by Western blot. If low, consider using a cell line known to have higher CRBN expression (e.g., MM.1S) as a positive control. 2. Optimize Treatment Conditions: Increase incubation time or degrader concentration (while being mindful of the hook effect). 3. Verify Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm the degrader is binding to both HDAC6 and CRBN within the cell. 4. Assess Compound Stability: Evaluate the stability of the degrader in your specific media over the experimental time course. |
| Inconsistent Degradation Results | 1. Variable Cell Health/Culture Conditions: Differences in cell passage number, confluency, or metabolic state can affect the ubiquitin-proteasome system. 2. Inconsistent Reagent Preparation: Errors in serial dilutions or storage of the degrader can lead to variability. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and confluency at the time of treatment. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of the degrader and perform serial dilutions carefully for each experiment. |
| High Degradation at Low Concentrations, but Decreased Efficacy at High Concentrations (Hook Effect) | Formation of Unproductive Binary Complexes: At excessive concentrations, the degrader saturates both HDAC6 and CRBN independently, preventing the formation of the required ternary complex. | Perform a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration that yields maximum degradation (Dmax) and to observe the characteristic bell-shaped curve. |
| Off-Target Protein Degradation | 1. CRBN Neosubstrate Degradation: The CRBN ligand component (pomalidomide-based) can sometimes induce the degradation of its natural neosubstrates (e.g., IKZF1, IKZF3). 2. Promiscuous Binding: The HDAC6-binding portion of the degrader may have some affinity for other HDAC isoforms at high concentrations. | 1. Monitor Neosubstrates: Perform Western blots for known CRBN neosubstrates like IKZF1 and IKZF3 to check for their degradation. Selective HDAC6 degraders have been developed that avoid this.[4] 2. Check Isoform Selectivity: Analyze the levels of other HDACs (e.g., HDAC1, HDAC2) to ensure the degradation is specific to HDAC6.[1] 3. Perform Global Proteomics: For a comprehensive view of selectivity, use quantitative proteomics to assess changes across the entire proteome after treatment. |
Data on Cell Line-Dependent Efficiency
The efficiency of CRBN-based HDAC6 degraders can vary significantly across different cancer cell lines. The tables below summarize the degradation potency (DC50: concentration for 50% degradation; Dmax: maximum degradation) of several potent and selective HDAC6 degraders that, like this compound, utilize a CRBN E3 ligase ligand. This data illustrates the expected range of variability.
Table 1: Degradation Potency of CRBN-Based HDAC6 PROTACs in Hematological Cancer Cell Lines
| Degrader | Cell Line | DC50 | Dmax | Treatment Time |
| This compound | - | 14 nM | - | - |
| NP8 | MM.1S | 3.8 nM | >90% | 24h |
| TO-1187 | MM.1S | 5.81 nM | 94% | 6h |
| A6 | MM.1S | - | 80% | 24h |
| B4 | MM.1S | - | - | - |
| A6 | HL-60 | - | >80% | 6h |
| B4 | HL-60 | - | >80% | 6h |
Data compiled from multiple sources.[1][2][5]
Table 2: Degradation Potency of CRBN-Based HDAC6 PROTACs in Solid Tumor Cell Lines
| Degrader | Cell Line | DC50 | Dmax | Treatment Time |
| NP8 | HeLa | ~100 nM | Significant Degradation | 24h |
| TO-1187 | HeLa | - | Dose-dependent Degradation | - |
| NP8 | A549 | >100 nM | Moderate Degradation | 24h |
| NP8 | MCF-7 | >100 nM | Moderate Degradation | 24h |
Data compiled from multiple sources.[1][2]
Visualized Workflows and Mechanisms
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Selectivity profiling of HDAC6 degrader-4 against other HDAC isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of HDAC6 degrader-4 (also known as Compound 17c) against other histone deacetylase (HDAC) isoforms. The information presented herein is supported by experimental data to offer an objective assessment of the product's performance.
Overview of this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6). It functions by hijacking the cell's natural protein disposal system. This degrader is a heterobifunctional molecule, consisting of a ligand that binds to HDAC6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HDAC6.
In Vitro Inhibitory and Degradation Activity
This compound has been evaluated for its ability to both inhibit the enzymatic activity of and degrade various HDAC isoforms.
Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of HDAC isoforms. The results indicate that while the compound exhibits inhibitory activity against several HDACs, it is most potent against HDAC6.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 2.2 |
| HDAC2 | 2.37 |
| HDAC3 | 0.61 |
| HDAC6 | 0.295 |
Data presented as the concentration of this compound required to inhibit 50% of the enzyme's activity in biochemical assays.
Degradation Activity (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to induce 50% degradation of the target protein. For this compound, the DC50 for HDAC6 is in the nanomolar range, highlighting its potency as a degrader of this specific isoform.
| Target Protein | DC50 (nM) |
| HDAC6 | 14 |
Data determined in cellular assays following treatment with this compound.
Selectivity Profile Against Other HDAC Isoforms
A key attribute of a targeted protein degrader is its selectivity. Studies have shown that this compound selectively degrades HDAC6 with minimal to no effect on the protein levels of other HDAC isoforms. Immunoblot and quantitative proteomic analyses have confirmed that treatment with this compound leads to a significant reduction in HDAC6 levels, while the levels of other HDACs, such as HDAC1, HDAC2, and HDAC3, remain unaffected.[1]
While comprehensive quantitative degradation data across all 11 zinc-dependent HDAC isoforms for this compound is not publicly available, existing data strongly supports its high selectivity for HDAC6 degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In-Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms in the presence of an inhibitor.
-
Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and purified recombinant HDAC enzymes. Prepare serial dilutions of this compound.
-
Reaction Setup : In a 96-well black plate, add the HDAC enzyme, assay buffer, and the serially diluted this compound or vehicle control.
-
Initiation and Incubation : Initiate the reaction by adding the fluorogenic substrate to each well. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop further deacetylation). Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis : Calculate the percent inhibition for each concentration of the degrader relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Degradation Assay (Quantitative Western Blot)
This method is used to quantify the reduction in the levels of a target protein within cells following treatment with a degrader.
-
Cell Culture and Treatment : Plate cells (e.g., a human cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer : Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC6) and a loading control protein (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Imaging : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis : Quantify the band intensities for the target protein and the loading control using image analysis software. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Data Analysis : Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to determine the DC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Selectivity Profiling.
References
A Comparative Guide to CRBN and VHL E3 Ligase-Recruiting HDAC6 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic strategy in oncology and beyond. Unlike traditional inhibitors that only block enzymatic function, degraders, such as Proteolysis-Targeting Chimeras (PROTACs), eliminate the entire protein, abrogating both its catalytic and non-catalytic scaffolding functions. The design of these degraders hinges on the crucial choice of an E3 ubiquitin ligase to recruit. Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most utilized E3 ligases in PROTAC development.
This guide provides an objective comparison of CRBN- versus VHL-based HDAC6 degraders, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific scientific objectives, whether for therapeutic development or as chemical probes for pathway elucidation.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (HDAC6), a ligand that recruits an E3 ligase, and a chemical linker. The fundamental mechanism involves the formation of a ternary complex (Target-PROTAC-E3 Ligase), which brings the E3 ligase into close proximity with HDAC6. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the HDAC6 surface, marking it for degradation by the 26S proteasome.
While the overarching mechanism is shared, the choice between CRBN and VHL introduces critical differences:
-
Cereblon (CRBN): CRBN-recruiting ligands are typically derived from immunomodulatory drugs (IMiDs) like pomalidomide. A key characteristic of CRBN-based degraders is their potential to induce the degradation of "neo-substrates"—proteins not normally targeted by CRBN but are recruited in the presence of the IMiD ligand.[1] This often includes the transcription factors IKZF1 and IKZF3.[1] This can be advantageous in cancer therapy, providing a synergistic anti-myeloma effect, but it complicates their use as specific chemical probes for studying HDAC6 biology due to these off-target effects.[1][2]
-
Von Hippel-Lindau (VHL): VHL-recruiting ligands are peptidomimetic and designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), its natural substrate.[] VHL-based degraders are generally considered more specific as VHL does not have known neo-substrates.[2] This makes them superior tools for precisely interrogating the functions of HDAC6 without the confounding effects of degrading other proteins like IKZF1/3.[1]
Quantitative Performance Comparison
The efficacy of a degrader is primarily measured by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following table summarizes quantitative data from studies directly comparing CRBN and VHL-based HDAC6 degraders.
| Degrader Name | E3 Ligase Recruited | HDAC6 Binder | Cell Line | DC50 (nM) | Dmax (%) | Key Observations & Reference(s) |
| Compound 2 | CRBN | Nexturastat A | MM.1S (human) | 2.2 | ~86 | Potent degradation; also degrades neo-substrates IKZF1/3.[1] |
| Compound 3j | VHL | Nexturastat A | MM.1S (human) | 7.1 | ~90 | Slightly less potent than CRBN-based degrader 2 but achieves similar or greater Dmax. Does not degrade IKZF1/3.[1][2] |
| Compound 3j | VHL | Nexturastat A | 4935 (mouse) | 4.3 | ~57 | More effective than the CRBN-based degrader in this mouse cell line, suggesting less species dependency.[1][2] |
| NP8 | CRBN | Nexturastat A | MM.1S (human) | 3.8 | >90 (at 100 nM) | Rapid and specific degradation of HDAC6.[4][5] |
| TO-1187 | CRBN | TO-317 | MM.1S (human) | 5.81 | 94 | Achieved monoselective HDAC6 degradation with no degradation of other HDACs observed.[6] |
Data compiled from multiple sources. Experimental conditions may vary.
From the data, CRBN-based degraders can exhibit slightly higher potency (lower DC50 values). However, VHL-based degraders can achieve a comparable or even superior maximal degradation (Dmax) and offer the significant advantage of higher selectivity.[1] Notably, the linker length required for optimal activity often differs, with VHL-based degraders frequently requiring longer linkers than their CRBN counterparts.[1]
Key Differences and Considerations for Researchers
| Feature | CRBN-Based Degraders | VHL-Based Degraders | Researcher Takeaway |
| Selectivity | Lower; induces degradation of neo-substrates (e.g., IKZF1/3).[1] | Higher; no known neo-substrates, leading to more specific HDAC6 knockdown.[1][2] | For pathway studies, VHL is preferred. For oncology, CRBN's multi-target effect may be beneficial. |
| Potency (DC50) | Often in the low single-digit nM range.[1][4] | Often in the single to low double-digit nM range.[1] | CRBN degraders may be slightly more potent, but both achieve nanomolar efficacy. |
| Max Degradation (Dmax) | Can achieve >90% degradation.[4][6] | Can achieve >90% degradation.[1] | Both platforms can induce profound protein knockdown. |
| Linker Design | Generally shorter linkers are effective.[1] | Often require longer linkers for optimal ternary complex formation.[1][2] | Linker optimization is a critical and distinct process for each E3 ligase. |
| Subcellular Location | CRBN is primarily nuclear.[] | VHL is found in both the cytoplasm and nucleus.[] | VHL may offer more flexibility for targeting proteins in different cellular compartments. |
| Species Dependence | Activity can vary between species.[1] | May be less dependent on species, showing efficacy in both human and mouse cells.[1] | For studies involving mouse models, VHL-based degraders might be more reliably translatable. |
Experimental Protocols
Evaluating the performance of HDAC6 degraders typically involves treating cultured cells with the compound and measuring the remaining HDAC6 protein levels, usually by Western Blot or in-cell ELISA.
Protocol: Determining DC50 and Dmax by Western Blot
-
Cell Culture: Plate cells (e.g., MM.1S multiple myeloma cells) in 6-well plates and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the HDAC6 degrader (e.g., from 1 nM to 10 µM). Treat cells with the compounds for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize data.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the HDAC6 band intensity to the corresponding loading control band intensity.
-
Plot the normalized HDAC6 levels against the log of the degrader concentration.
-
Fit the data to a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the DC50 and Dmax values.
-
Conclusion
The choice between CRBN and VHL for recruiting an E3 ligase to degrade HDAC6 is a critical decision with significant implications for the resulting compound's biological activity and utility.
-
CRBN-based degraders are potent and can offer synergistic anti-cancer activity due to the degradation of neo-substrates like IKZF1/3. This makes them highly attractive for therapeutic development in hematological malignancies.
-
VHL-based degraders provide a more precise tool for studying HDAC6 biology due to their high selectivity and lack of known neo-substrates.[2] Their potential for reduced species-dependency may also offer advantages for in vivo studies in mouse models.[1]
Ultimately, the optimal choice is dictated by the research objective. For developing therapeutics where a multi-pronged attack is desirable, CRBN is a strong candidate. For creating specific chemical probes to dissect the cellular functions of HDAC6, VHL is the superior choice.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of HDAC6 Degrader-4: A Comparative Analysis Against Zinc-Dependent Deacetylases
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of HDAC6 degrader-4, a proteolysis-targeting chimera (PROTAC), against other zinc-dependent histone deacetylases (HDACs). Through an examination of its degradation and inhibitory activities, this document serves as a critical resource for evaluating its potential as a selective tool for studying HDAC6 biology.
This compound, also identified as Compound 17c, is a heterobifunctional molecule designed to specifically eliminate the HDAC6 protein. It achieves this by linking a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that engages HDAC6, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This targeted degradation approach offers a distinct advantage over traditional inhibition, as it removes the entire protein scaffold, abrogating both its catalytic and non-catalytic functions.
Quantitative Comparison of this compound Activity
The efficacy and selectivity of this compound are best understood through quantitative measures of its degradation (DC50 and Dmax) and inhibitory (IC50) activities against various HDAC isoforms. The following tables summarize the available data, offering a clear comparison of its performance.
| Target Protein | Degrader Activity (DC50) | Maximum Degradation (Dmax) |
| HDAC6 | 14 nM [1] | Not Reported |
Note: DC50 represents the concentration of the degrader required to reduce the cellular level of the target protein by 50%. Dmax indicates the maximum percentage of protein degradation achievable.
| Target Protein | Inhibitory Activity (IC50) |
| HDAC1 | 2.2 µM[1] |
| HDAC2 | 2.37 µM[1] |
| HDAC3 | 0.61 µM[1] |
| HDAC6 | 0.295 µM [1] |
Note: IC50 is the concentration of the compound required to inhibit the enzymatic activity of the target protein by 50%.
The data clearly indicates that this compound is a highly potent degrader of HDAC6, with a DC50 value in the low nanomolar range. In contrast, its inhibitory activity against other Class I HDACs (HDAC1, HDAC2, and HDAC3) is in the micromolar range, suggesting that at concentrations effective for HDAC6 degradation, its direct enzymatic inhibition of other HDACs is significantly less pronounced. However, a comprehensive degradation profile across a wider range of zinc-dependent deacetylases, including Class IIa, other Class IIb members, and Class IV, is not yet publicly available.
Visualizing the Mechanism of Action
To conceptualize the targeted degradation process facilitated by this compound, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: PROTAC-mediated degradation pathway of HDAC6.
Experimental Protocols
The assessment of a PROTAC's efficacy and selectivity relies on robust experimental methodologies. The following is a detailed protocol for Western Blot analysis, a standard technique to quantify protein degradation.
Western Blot Protocol for Measuring HDAC6 Degradation
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., ranging from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[2]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[2]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the loading control to determine the relative protein levels. The percentage of degradation is calculated relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound demonstrates high potency and selectivity for the degradation of HDAC6. Its significantly lower inhibitory activity against other Class I HDACs at effective degradative concentrations underscores its potential as a specific chemical probe. However, to fully delineate its cross-reactivity profile, further studies quantifying its degradation activity against a broader panel of zinc-dependent deacetylases are warranted. The experimental protocols provided herein offer a standardized approach for researchers to independently verify and expand upon these findings, ultimately contributing to a more complete understanding of the therapeutic and research applications of this promising molecule.
References
Validating Proteasome-Dependent Degradation of HDAC6 by HDAC6 Degrader-4: A Comparative Guide
For researchers in drug discovery and chemical biology, validating the mechanism of action of novel protein degraders is a critical step. This guide provides a comparative analysis of HDAC6 degrader-4, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Histone Deacetylase 6 (HDAC6). We present supporting experimental data, detailed protocols for validation, and a comparison with alternative HDAC6 degraders.
Performance Comparison of HDAC6 Degraders
This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Its efficacy and selectivity are benchmarked against other published HDAC6 degraders, including those that recruit either the CRBN or the Von Hippel-Lindau (VHL) E3 ligase.
| Degrader | E3 Ligase Recruited | DC50 | Dmax (% degradation) | Cell Line | Key Findings & Selectivity |
| This compound (Compound 17c) | CRBN | 14 nM[1] | Data not available | Data not available | Inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC50s of 2.2, 2.37, 0.61, and 0.295 µM, respectively.[1] Degradation-specific selectivity data is not readily available. |
| NP8 | CRBN | 3.8 nM[2] | >90% | MM.1S[2] | Induces rapid degradation of HDAC6 within 2 hours.[2] Does not affect the levels of HDAC1, HDAC2, and HDAC4.[2] |
| TO-1187 | CRBN | 5.81 nM[3] | 94%[3] | MM.1S[3] | Achieves maximal degradation at 6 hours.[3] Global proteomic analysis showed selective degradation of HDAC6 with no significant impact on other HDACs.[3] |
| Compound 3j | VHL | 7.1 nM[4] | 90%[4] | MM.1S[4] | Reaches maximal degradation around 4 hours.[4] Does not induce the degradation of known CRBN neosubstrates like IKZF1/3.[4] |
| "Degrader 2" (Nexturastat A-based) | CRBN | 2.2 nM[4] | ~86%[4] | MM.1S[4] | A potent CRBN-based degrader used for comparison in studies of VHL-based degraders.[4] |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. The performance of degraders can be cell-line dependent.[5][6]
Mechanism of Action and Validation Workflow
The primary mechanism of action for this compound is the formation of a ternary complex between HDAC6 and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of HDAC6. The following diagrams illustrate this pathway and the experimental workflow to validate it.
Caption: Mechanism of HDAC6 degradation by this compound.
Caption: Workflow for validating proteasome-dependent degradation.
Experimental Protocols
To validate the proteasome-dependent degradation of HDAC6 by this compound, a co-treatment experiment with a proteasome inhibitor is essential. Here are detailed protocols for this key experiment.
Cell Culture and Treatment
-
Cell Line: A relevant human cell line, for example, the multiple myeloma cell line MM.1S, which has been shown to be sensitive to HDAC6 degraders, can be used.[2][4]
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor: MG132 (stock solution in DMSO, e.g., 10 mM) or Bortezomib.
-
Vehicle control: DMSO.
-
-
Treatment Protocol:
-
For the rescue experiment, pre-treat cells with the proteasome inhibitor (e.g., 1-10 µM MG132) for 1-2 hours.[4] This allows for sufficient inhibition of the proteasome before the degrader is introduced.
-
Following pre-treatment, add this compound at the desired concentration (e.g., a concentration around its DC50 or a concentration known to cause significant degradation, such as 100 nM).
-
Include the following control groups:
-
Vehicle (DMSO) only.
-
This compound only.
-
Proteasome inhibitor only.
-
-
Incubate the cells for a predetermined time, typically between 4 to 24 hours, based on the degradation kinetics of the specific degrader.[2][3][4]
-
Protein Level Quantification: Western Blotting
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Also, probe for a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control. A successful validation will show a significant reduction in the normalized HDAC6 signal in the "degrader-4 only" sample, while the signal in the "degrader-4 + MG132" co-treated sample will be comparable to the vehicle control, indicating a rescue of HDAC6 from degradation.[2]
Downstream Biomarker Analysis
As HDAC6 is the primary deacetylase for α-tubulin, its degradation is expected to lead to an increase in acetylated α-tubulin.[7] This can be assessed by Western blotting using an antibody specific for acetylated α-tubulin. This analysis provides further evidence of the functional consequence of HDAC6 degradation. In the proteasome inhibitor co-treatment experiment, the increase in acetylated α-tubulin induced by the degrader should be reversed, correlating with the rescue of HDAC6 protein levels.
References
- 1. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Precision Medicine: Assessing the Advantages of HDAC6 Degradation Over Enzymatic Inhibition
A Comparative Guide for Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Traditionally, drug development efforts have focused on small molecule inhibitors that block its enzymatic activity. However, a newer, more disruptive strategy—targeted protein degradation—is proving to have significant advantages. This guide provides an objective comparison of HDAC6 degradation versus enzymatic inhibition, supported by experimental data, detailed protocols, and clear visual aids to inform researchers and scientists at the forefront of drug discovery.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between HDAC6 inhibition and degradation lies in their mechanism of action. While inhibitors act as a temporary roadblock, degraders eliminate the target protein entirely.
Enzymatic Inhibition: Small molecule inhibitors are designed to bind to one or both of the catalytic domains of the HDAC6 enzyme.[3] This physically obstructs the active site, preventing HDAC6 from removing acetyl groups from its substrate proteins, such as α-tubulin and HSP90.[4] This approach is occupancy-driven, meaning the therapeutic effect is maintained only as long as the inhibitor is bound to the enzyme.
Targeted Protein Degradation: This strategy utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system.[3] A PROTAC molecule has two heads connected by a linker: one binds to HDAC6, and the other recruits an E3 ubiquitin ligase.[5] This induced proximity results in the "tagging" of HDAC6 with polyubiquitin chains, marking it for destruction by the proteasome.[3] This event-driven, catalytic process removes the entire HDAC6 protein, nullifying both its enzymatic and non-enzymatic functions.[6]
Key Advantages of HDAC6 Degradation
Targeted degradation offers several distinct advantages over simple enzymatic inhibition, leading to a more profound and selective biological outcome.
Complete Ablation of Protein Function
HDAC6 possesses functions beyond its catalytic activity. Notably, it contains a zinc-finger ubiquitin binding domain (ZnF-UBP) that plays a role in recognizing and clearing misfolded protein aggregates.[3][7] Enzymatic inhibitors leave these non-catalytic scaffolding functions intact. In contrast, degradation eliminates the entire protein, providing a more complete "knockout" phenotype and allowing for a clearer interrogation of all HDAC6-related biology.[3][8]
Superior Selectivity
Achieving selectivity among the 11 zinc-dependent HDAC isoforms is a major challenge for inhibitor design. However, PROTAC-mediated degradation can achieve remarkable selectivity. Even when a non-selective, pan-HDAC inhibitor is used as the "warhead," the resulting degrader can selectively eliminate HDAC6.[3] This is because the formation of a stable and productive ternary complex (HDAC-PROTAC-E3 ligase) is highly specific and conformationally dependent, adding a layer of selectivity that inhibitors lack.[9] This is evidenced by degraders that effectively reduce HDAC6 levels while leaving other isoforms like HDAC1, 2, and 3 untouched, a feat difficult for many small molecule inhibitors.[10]
Durable and Catalytic Action
The effect of an inhibitor is transient and requires continuous high-level occupancy of the target. Degraders, however, act catalytically. A single PROTAC molecule can orchestrate the degradation of multiple HDAC6 proteins before it is eventually metabolized.[9][11] This leads to a prolonged pharmacodynamic effect, as the cell must resynthesize the protein from scratch to restore its function.[11] This catalytic nature and durable response may translate to lower, less frequent dosing regimens in a clinical setting.
Potential to Overcome Drug Resistance
Resistance to traditional inhibitors can arise from mutations in the drug-binding pocket or through the overexpression of the target protein. Because degradation removes the entire protein, it can often overcome these resistance mechanisms.[8] As long as the PROTAC can still bind to the target protein, even with reduced affinity, it can successfully recruit the E3 ligase to induce degradation.
Quantitative Data: Degraders vs. Inhibitors
The following table summarizes key performance data for representative HDAC6 inhibitors and degraders, highlighting the potent and selective nature of the degradation strategy.
| Compound | Type | Target(s) | IC50 (Inhibition) | DC50 (Degradation) | Dmax | Cell Line | Effect on Ac-α-tubulin | Effect on Ac-Histone H3 |
| Vorinostat (SAHA) | Inhibitor | Pan-HDAC | 34 nM (HDAC6)[1] | N/A | N/A | Multiple | Increase | Increase[10] |
| Ricolinostat | Inhibitor | HDAC6-selective | 5 nM[12] | N/A | N/A | Multiple | Increase | Minimal Change |
| Nexturastat A | Inhibitor | HDAC6-selective | ~10 nM[3] | N/A | N/A | Multiple | Increase | Minimal Change |
| Degrader 2 (CRBN-based) | Degrader | HDAC6 | N/A | ~10-100 nM[3] | >90%[3] | MM1S | Increase | Minimal Change[3] |
| Degrader 3j (VHL-based) | Degrader | HDAC6 | N/A | ~10 nM[3] | ~90%[3] | MM1S | Increase | No Change[3] |
| TO-1187 (CRBN-based) | Degrader | HDAC6 | N/A | 5.81 nM[10] | 94%[10] | MM.1S | Increase | No Change[10] |
-
IC50: The half-maximal inhibitory concentration for enzymatic activity.
-
DC50: The half-maximal degradation concentration.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Ac-α-tubulin: A key biomarker for HDAC6 inhibition/degradation.
-
Ac-Histone H3: A biomarker for Class I HDAC (HDAC1, 2, 3) inhibition.
Key Signaling Pathways and Experimental Workflows
HDAC6 is a cytoplasmic enzyme that deacetylates several non-histone proteins, thereby regulating critical cellular processes. Understanding these pathways is key to assessing the impact of inhibitors and degraders.
Experimental Protocols
Reproducible and robust assays are critical for comparing the efficacy and selectivity of HDAC6 inhibitors and degraders. Below are detailed methodologies for three key experiments.
In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant HDAC6.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Ricolinostat) and controls in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[13]
-
Enzyme Incubation: In a 96-well microplate, add recombinant human HDAC6 enzyme to each well. Add the diluted compound and incubate for ~15 minutes at room temperature to allow for enzyme-inhibitor binding.[13]
-
Reaction Initiation: Add a fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®) to each well to start the enzymatic reaction.[13]
-
Reaction Development: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[13][14] The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Data Acquisition: Read the fluorescence on a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).[14]
-
Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[15]
Western Blot for Degradation and Substrate Acetylation
This is the gold-standard assay to confirm protein degradation and assess downstream effects on substrate acetylation.
Methodology:
-
Cell Treatment: Culture cells (e.g., MM.1S multiple myeloma cells) and treat with various concentrations of the HDAC6 degrader or inhibitor for a specified time (e.g., 4, 6, or 24 hours).[10]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against HDAC6, acetylated-α-tubulin, total-α-tubulin, acetylated-Histone H3, and a loading control (e.g., GAPDH).[10][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the HDAC6 signal to the loading control to determine the percentage of degradation (Dmax) and calculate the DC50. Normalize the acetylated protein signal to its total protein signal to assess changes in substrate acetylation.[10]
Live-Cell Kinetic Degradation Assay (HiBiT Assay)
This advanced method allows for real-time monitoring of protein degradation kinetics in living cells, offering higher throughput and temporal resolution than Western blotting.[1][16]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the HDAC6 gene with a small 11-amino-acid peptide tag (HiBiT). These cells must also stably express the complementary large fragment (LgBiT) of the NanoLuc luciferase. When HDAC6-HiBiT is present, it combines with LgBiT to form a functional, luminescent enzyme.[1]
-
Cell Plating: Plate the engineered cells (e.g., HeLa HDAC6-HiBiT) in a white, opaque 96-well plate.
-
Assay Setup: Add the Nano-Glo® Live Cell Substrate to the wells.
-
Compound Addition: Add the HDAC6 degrader at various concentrations to the wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader capable of measuring luminescence and maintaining a 37°C/5% CO2 environment. Measure the luminescent signal at regular intervals (e.g., every 15-30 minutes) over a 24-hour period.[16]
-
Data Analysis: The luminescent signal is directly proportional to the amount of HDAC6-HiBiT protein. Normalize the data to time zero for each concentration. Plot the signal over time to visualize the degradation kinetics (onset, rate, and maximal degradation).
Conclusion
While enzymatic inhibition has been the cornerstone of HDAC6-targeted drug discovery, the emergence of targeted protein degradation represents a paradigm shift. The ability of degraders to completely eliminate the HDAC6 protein provides a more profound and durable effect, superior isoform selectivity, and a novel mechanism to overcome inhibitor resistance. As evidenced by the potent and highly selective degraders developed to date, this strategy holds immense promise for creating a new generation of precision medicines. For researchers in the field, leveraging targeted degradation opens up new avenues to probe HDAC6 biology and develop transformative therapies for patients in need.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic therapy meets targeted protein degradation: HDAC-PROTACs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
Comparing the in vivo tractability of different HDAC6 PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. For Histone Deacetylase 6 (HDAC6), a key enzyme implicated in cancer and other diseases, several PROTACs have been developed. This guide provides a comparative analysis of the in vivo tractability of different HDAC6 PROTACs, focusing on their efficacy, pharmacokinetics, and pharmacodynamics, supported by experimental data.
Overview of Compared HDAC6 PROTACs
This guide focuses on two prominent classes of HDAC6 PROTACs categorized by the E3 ligase they recruit: those that hijack the Cereblon (CRBN) E3 ligase and those that utilize the Von Hippel-Lindau (VHL) E3 ligase. We will delve into the in vivo performance of specific examples from each class, where public data is available.
In Vivo Efficacy and Pharmacodynamics
A critical aspect of a PROTAC's in vivo tractability is its ability to effectively degrade the target protein in a living organism and translate that degradation into a therapeutic effect.
One of the most well-characterized CRBN-based HDAC6 PROTACs is TO-1187 . In preclinical mouse models, TO-1187 has demonstrated significant in vivo efficacy.[1][2][3][4] Intravenous administration of TO-1187 at a dose of 5 mg/kg in C57BL/6J mice resulted in efficient degradation of HDAC6 in tissues.[2][3][4] Studies in preclinical models have shown potent tumor growth inhibition, highlighting its therapeutic potential.[5]
In contrast, while several VHL-based HDAC6 PROTACs have been developed and have shown promise in in vitro settings, comprehensive in vivo efficacy and pharmacokinetic data in the public domain remains limited. For instance, compound 3j has been identified as a potent VHL-based HDAC6 degrader in human and mouse cell lines, suggesting its potential for in vivo applications.[6] However, detailed in vivo studies demonstrating its anti-tumor efficacy and pharmacokinetic profile are not yet widely available.
The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC. Some studies suggest that VHL-based degraders may exhibit different degradation profiles compared to their CRBN-based counterparts, which can impact their in vivo performance.[6]
Table 1: In Vivo Efficacy and Pharmacodynamics of HDAC6 PROTACs
| PROTAC | E3 Ligase | Animal Model | Dosing Route & Schedule | Key Findings |
| TO-1187 | CRBN | C57BL/6J mice | 5 mg/kg, Intravenous | Efficient degradation of HDAC6 in mouse tissues.[2][3][4] Potent tumor growth inhibition in preclinical models.[5] |
| Compound 3j | VHL | Not specified in vivo | Not specified in vivo | Potent in vitro degradation in human and mouse cell lines.[6] In vivo data not publicly available. |
Pharmacokinetics
The pharmacokinetic (PK) profile of a PROTAC is a crucial determinant of its in vivo tractability, influencing its dosing regimen and overall therapeutic window. An ideal PROTAC should have adequate exposure to the target tissue to induce and sustain protein degradation.
The development of PROTACs with favorable PK properties remains a challenge due to their larger molecular size and complex structures. However, advancements in PROTAC design have led to molecules with improved pharmacokinetic profiles. For TO-1187, its in vivo evaluation suggests a profile that allows for effective target engagement and degradation in tissues following systemic administration.[5]
General strategies to improve the pharmacokinetic profiles of PROTACs include optimization of the linker and the ligands for the target protein and the E3 ligase. These modifications can enhance solubility, cell permeability, and metabolic stability.
Table 2: Pharmacokinetic Parameters of HDAC6 PROTACs
| PROTAC | E3 Ligase | Animal Model | Key Pharmacokinetic Observations |
| TO-1187 | CRBN | Mouse | Demonstrates a pharmacokinetic profile suitable for in vivo target degradation.[5] |
| Compound 3j | VHL | Not specified | In vivo pharmacokinetic data is not publicly available. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in this guide.
In Vivo Efficacy Studies (Xenograft Model)
-
Cell Culture and Implantation: Human cancer cells (e.g., multiple myeloma MM.1S) are cultured under standard conditions. A specific number of cells are then implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The PROTAC (e.g., TO-1187) is administered via the specified route (e.g., intravenously) at the designated dose and schedule. The vehicle used for TO-1187 is a solution of 5% ethanol, 5% Kolliphor EL, 30% propylene glycol, and 20% HP-beta-cyclodextrin in PBS (pH 7.4).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacodynamic Analysis (Western Blot)
-
Tissue Collection: At the end of the efficacy study or at specific time points after PROTAC administration, mice are euthanized, and tissues of interest (e.g., tumor, liver) are collected.
-
Protein Extraction: Tissues are homogenized, and proteins are extracted using appropriate lysis buffers.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against HDAC6 and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of HDAC6 degradation.
Pharmacokinetic Analysis
-
Dosing: The PROTAC is administered to animals (e.g., mice) via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or through cardiac puncture at termination.
-
Plasma Preparation: Blood is processed to obtain plasma.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using specialized software.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Global Proteomic Effects of HDAC6 Degrader-4 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the global proteomic effects of HDAC6 degrader-4, a potent and selective PROTAC (Proteolysis Targeting Chimera) for inducing the degradation of Histone Deacetylase 6 (HDAC6). In the landscape of targeted protein degradation, understanding the precise cellular impact of such molecules is paramount. This document compares this compound with other alternative HDAC6-targeting strategies, supported by a summary of available experimental data and detailed methodologies.
Executive Summary
This compound, also identified as compound 17c, has emerged as a highly effective tool for the targeted degradation of HDAC6.[1][2] It operates through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This guide delves into the specifics of its proteomic impact, contrasting it with other HDAC6 degraders and inhibitors to provide a clear perspective on its selectivity and potential off-target effects. Understanding these nuances is critical for its application in research and therapeutic development.
Comparative Analysis of HDAC6 Degraders
The landscape of HDAC6-targeting compounds includes a variety of degraders and inhibitors, each with distinct mechanisms and selectivity profiles. This section compares this compound with notable alternatives.
Table 1: Comparison of this compound and Alternative HDAC6-Targeting Compounds
| Feature | This compound (Compound 17c) | TO-1187 | VHL-based Degraders (e.g., Compound 3j) | Pan-HDAC Inhibitors (e.g., Vorinostat) |
| Mechanism of Action | PROTAC-mediated degradation | PROTAC-mediated degradation | PROTAC-mediated degradation | Enzymatic inhibition |
| E3 Ligase Recruited | Cereblon (CRBN)[3][4] | Cereblon (CRBN) | Von Hippel-Lindau (VHL)[5] | N/A |
| Selectivity for HDAC6 | High selectivity over other HDAC isoforms confirmed by chemo-proteomics.[2] | Reported as mono-selective for HDAC6. | Selective for HDAC6.[5] | Broad inhibition across multiple HDAC isoforms.[6] |
| Potency (DC50/IC50) | DC50 of 14 nM.[2][3] | DC50 of 5.81 nM. | DC50 of 7.1 nM in MM1S cells.[5] | IC50 in the low nanomolar range for multiple HDACs. |
| Reported Off-Target Effects | Chemoproteomics confirmed selective HDAC6 degradation over other HDAC isoforms.[2] | No significant degradation of other proteins reported in proteomic analysis. | Does not induce degradation of known CRBN neo-substrates like IKZF1/3.[5] | Broad off-target effects due to pan-HDAC inhibition. |
| Quantitative Proteomics Data | Available in supplementary information of de Witte et al., 2025.[2] | Proteome-wide evaluation showed high selectivity. | N/A | N/A |
Note: Quantitative proteomics data, including fold changes and p-values for specific proteins, are typically found in the supplementary materials of the cited publications. Accessing and analyzing this raw data is recommended for a detailed comparative analysis.
Experimental Protocols
This section outlines the typical methodologies employed in the proteomic evaluation of HDAC6 degraders.
Cell Culture and Treatment
-
Cell Lines: Human cell lines relevant to the research question are used, such as multiple myeloma (MM.1S) or neuroblastoma (KELLY) cells.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Cells are treated with the HDAC6 degrader (e.g., this compound) or a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 2, 4, 8, 16, 24 hours) to assess the dynamics of protein degradation.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing urea, protease inhibitors, and phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein Digestion: The protein concentration in the lysate is determined, and a fixed amount of protein is subjected to reduction, alkylation, and in-solution digestion with an enzyme like trypsin to generate peptides.
-
Peptide Labeling: For quantitative proteomics, peptides are often labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) to allow for the simultaneous analysis of multiple samples in a single mass spectrometry run.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The labeled peptide mixture is separated using nano-flow high-performance liquid chromatography (HPLC) with a reversed-phase column. A gradient of an organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.
-
Mass Spectrometry Analysis: The eluted peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap). The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio of the intact peptides, followed by fragmentation of the most abundant peptides and a second scan (MS2) to determine the masses of the fragment ions.
Data Analysis
-
Peptide and Protein Identification: The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). The software searches the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, consequently, the proteins present in the sample.
-
Quantification and Statistical Analysis: The intensities of the reporter ions from the isobaric tags are used to determine the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or downregulated upon treatment with the HDAC6 degrader.
Visualizing the Mechanism and Pathways
Diagrams created using Graphviz provide a clear visual representation of the key processes and pathways involved in this compound treatment.
Caption: Mechanism of Action for this compound.
Caption: Key Signaling Pathways Involving HDAC6.
Caption: Proteomic Analysis Experimental Workflow.
Conclusion
This compound (compound 17c) stands out as a potent and highly selective molecule for the targeted degradation of HDAC6. The available data suggests a clean proteomic profile with minimal off-target effects compared to pan-HDAC inhibitors and even other classes of HDAC6 degraders. For researchers and drug developers, this high selectivity makes it an invaluable tool for dissecting the specific cellular functions of HDAC6 and a promising candidate for therapeutic strategies where precise targeting is crucial. A thorough analysis of the quantitative proteomics data, accessible through the supplementary information of the referenced literature, is recommended for a deeper understanding of its global cellular impact.
References
- 1. Histone deacetylase 6 interacts with the microtubule-associated protein tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HDAC6 Degrader-4
For researchers, scientists, and drug development professionals, the proper handling and disposal of targeted protein degraders like HDAC6 degrader-4 are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established laboratory safety protocols and chemical waste management principles.
I. Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following table summarizes general safety and handling information based on data for similar PROTAC (Proteolysis Targeting Chimera) compounds. This information should be considered illustrative; always refer to the specific SDS provided by the manufacturer for the exact compound in use.
| Parameter | Information | Source |
| Chemical Name | PROTAC this compound | N/A |
| Hazards | Assumed to be harmful if swallowed. Potential for unknown toxicological properties. Discharge into the environment must be avoided. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, lab coat, chemical-resistant gloves (e.g., nitrile). | [1] |
| Storage (Powder) | Typically -20°C for long-term storage. | [2] |
| Storage (in solution, e.g., DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Frequent freeze-thaw cycles should be avoided. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [4] |
| Spill Management | Avoid dust formation. Absorb liquid spills with inert material. Collect all cleanup materials in a sealed container for hazardous waste disposal. | [1] |
II. Experimental Protocol for Proper Disposal
The following protocol outlines the detailed steps for the safe disposal of this compound in various forms.
A. Waste Identification and Segregation
-
Classification : All waste containing this compound, whether in solid or liquid form, must be classified as hazardous chemical waste.[5]
-
Segregation :
-
Do not mix this compound waste with other incompatible waste streams.[6]
-
Keep solid waste (e.g., contaminated pipette tips, tubes, gloves) separate from liquid waste (e.g., unused solutions, solvents).[7]
-
Segregate halogenated and non-halogenated solvent waste if applicable and required by your institution.[7]
-
B. Solid Waste Disposal
-
Unused/Expired Compound :
-
Contaminated Materials :
-
Dispose of all materials that have come into contact with this compound (e.g., pipette tips, weighing boats, contaminated gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.[4]
-
For chemically contaminated sharps such as needles or broken glass, use a designated puncture-resistant sharps container specifically for chemical waste.[9]
-
C. Liquid Waste Disposal
-
Stock Solutions and Experimental Waste :
-
Collect all liquid waste containing this compound, including stock solutions and experimental media, in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene bottle).[10]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent (e.g., "in DMSO").[5]
-
-
Container Rinsing :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the compound.[6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, deface the original label on the empty container before disposing of it as regular lab glass or plastic, in accordance with institutional policy.[6]
-
D. Storage and Collection of Waste
-
Waste Accumulation Area : Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be clearly marked, away from general lab traffic, and equipped with secondary containment (e.g., a spill tray) to prevent spills from reaching drains.[6]
-
Container Management : Keep waste containers securely closed except when adding waste.[9]
-
Scheduled Pickup : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not allow waste to accumulate beyond the permitted time limits (e.g., six months).[9][10]
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling HDAC6 Degrader-4
Essential safety protocols and logistical plans are critical for the secure and effective handling of potent research compounds. This guide provides detailed personal protective equipment (PPE) requirements, operational procedures, and disposal instructions for HDAC6 degrader-4 to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade Histone Deacetylase 6 (HDAC6), a key enzyme in various cellular processes.[1][2] As with any chemically active compound, stringent safety measures are paramount to prevent accidental exposure and ensure a safe laboratory environment. The following guidelines are based on the official Safety Data Sheet (SDS) for PROTAC HDAC6 degrader 4.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (must satisfy EU Directive 89/686/EEC and the standard EN 374).[3] | Prevents direct skin contact with the compound. Gloves should be inspected before use and hands washed and dried after removal.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 for EU or NIOSH for US).[3] | Protects eyes from splashes or airborne dust particles of the compound.[3] |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing.[3] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | Protects against inhalation of dust or aerosols, especially when handling the compound in powdered form.[3] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is crucial for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Experimental Procedures:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare a Ventilated Workspace: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] Ensure the workspace is clean and free of clutter.
-
Handle the Compound: Avoid the formation of dust and aerosols when working with the solid compound.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Conduct Experiment: Follow your established experimental protocol. Avoid eating, drinking, or smoking in the laboratory area.
-
Decontaminate Surfaces and Equipment: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of Waste: All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with appropriate laws and regulations.[3]
-
Doff PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[3]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of this compound. Discharge into the environment must be avoided.[3]
-
Waste Collection: Collect all chemical waste, including unused compound and contaminated materials (e.g., pipette tips, gloves, wipes), in suitable and clearly labeled, closed containers.[3]
-
Arrangement for Disposal: Adhered or collected material should be promptly disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
